C1A
Description
Properties
CAS No. |
1021463-02-4 |
|---|---|
Molecular Formula |
C22H25Cl2N3O4S |
Molecular Weight |
498.42 |
IUPAC Name |
(2E,4E)-5-[4-[[[4-[Bis(2-chloroethyl)amino]phenyl]sulfonyl]amino]phenyl]-N-hydroxy-4-methyl-2,4-pentadienamide |
InChI |
InChI=1S/C22H25Cl2N3O4S/c1-17(2-11-22(28)25-29)16-18-3-5-19(6-4-18)26-32(30,31)21-9-7-20(8-10-21)27(14-12-23)15-13-24/h2-11,16,26,29H,12-15H2,1H3,(H,25,28)/b11-2+,17-16+ |
InChI Key |
HOWUKPILSTXCSC-MASZBAQNSA-N |
SMILES |
O=C(NO)/C=C/C(C)=C/C1=CC=C(NS(=O)(C2=CC=C(N(CCCl)CCCl)C=C2)=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C1-A; C-1A; C1 A; C 1A; C1A |
Origin of Product |
United States |
Foundational & Exploratory
The C1A Domain: A Pivotal Player in Protein Kinase C Activation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and neuronal signaling. The activation of conventional and novel PKC isoforms is a tightly regulated process, critically dependent on the generation of the second messenger diacylglycerol (DAG) and, for conventional isoforms, an increase in intracellular calcium. Central to this activation mechanism are the C1 domains, cysteine-rich motifs within the regulatory region of PKC. This technical guide provides an in-depth exploration of the C1A domain, its structure, its role in ligand binding, and the intricate process of PKC activation. We will delve into quantitative binding data, detailed experimental protocols, and visual representations of the key signaling and experimental workflows.
The Structure and Function of the this compound Domain
The C1 domain is a small, zinc-finger-containing motif of approximately 50 amino acids.[1] Most conventional and novel PKC isoforms possess two tandem C1 domains, designated this compound and C1B.[1] These domains are responsible for recognizing and binding DAG and its functional analogs, the phorbol esters.[1] This binding event is a critical step in recruiting PKC to the cell membrane, where it can access its substrates and become fully active.
While structurally similar, the this compound and C1B domains are not functionally equivalent.[1] They exhibit distinct binding affinities for DAG and phorbol esters, and this differential selectivity contributes to the isoform-specific regulation of PKC.[1] For instance, in PKCα, the this compound domain displays a higher affinity for the endogenous ligand DAG, whereas the C1B domain has a higher affinity for phorbol esters.[2] This suggests that the this compound domain is the primary sensor for physiological activation by DAG.
Quantitative Analysis of Ligand Binding to the this compound Domain
The affinity of the this compound domain for its ligands is a key determinant of the sensitivity and specificity of PKC activation. Various biophysical techniques, such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), have been employed to quantify these interactions. The dissociation constant (Kd), a measure of binding affinity, varies among different PKC isoforms and ligands.
| PKC Isoform | C1 Domain | Ligand | Kd (nM) | Method |
| PKCα | This compound | DiC8 (DAG analog) | 5.5 ± 1.0 | Surface Plasmon Resonance |
| PKCγ | This compound | DiC8 (DAG analog) | High Affinity | Isothermal Calorimetry/SPR |
| PKCθ | This compound | Phorbol 12,13-dibutyrate | 254 | [3H]PDBu Binding Assay |
| PKCθ (P9K mutant) | This compound | Phorbol 12,13-dibutyrate | 3.60 | [3H]PDBu Binding Assay |
This table summarizes selected quantitative data on the binding of ligands to the this compound domain of different PKC isoforms. DiC8 is a soluble diacylglycerol analog. PDBu is a phorbol ester.
The Mechanism of PKC Activation: The Role of the this compound Domain
The activation of conventional PKC isoforms is a multi-step process that involves the coordinated action of both the C2 and C1 domains.
-
Initial Membrane Targeting (C2 Domain): An increase in intracellular calcium concentration triggers the binding of the C2 domain to anionic phospholipids, such as phosphatidylserine (PS), in the plasma membrane.[3] This initial interaction tethers the PKC molecule to the membrane.
-
This compound Domain Engagement: Even before the arrival of DAG, the this compound domain of some PKC isoforms, like PKCα, can embed itself into the membrane. This creates a "pre-DAG intermediate" state where the enzyme is poised for activation.
-
DAG Binding and Full Activation: The production of DAG by phospholipase C leads to its binding to the membrane-proximal this compound domain. This binding event induces a significant conformational change in the PKC molecule. The pseudosubstrate, an autoinhibitory domain that blocks the active site in the inactive state, is released. This unmasks the catalytic domain, allowing for the phosphorylation of downstream target proteins.
Signaling Pathway of Conventional PKC Activation
Caption: Conventional PKC activation pathway.
Experimental Protocols
Expression and Purification of PKC this compound Domain
A common method for producing the this compound domain for in vitro studies is through bacterial expression.
Methodology:
-
Vector Construction: The DNA sequence encoding the this compound domain of the desired PKC isoform is subcloned into a bacterial expression vector, often with a fusion tag (e.g., GST or His-tag) to facilitate purification.
-
Bacterial Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG.
-
Cell Lysis: Bacterial cells are harvested and lysed, typically by sonication, in a buffer containing protease inhibitors.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., glutathione-sepharose for GST-tagged proteins or Ni-NTA for His-tagged proteins).
-
Tag Cleavage and Further Purification: The fusion tag may be removed by enzymatic cleavage (e.g., with thrombin or TEV protease). Further purification steps, such as ion-exchange or size-exclusion chromatography, may be employed to achieve high purity.
-
Protein Characterization: The purity and identity of the this compound domain are confirmed by SDS-PAGE and Western blotting.
In Vitro Kinase Activity Assay
This assay measures the ability of PKC to phosphorylate a substrate, which is dependent on the presence of activators that engage the this compound domain.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., HEPES), a PKC substrate (e.g., a specific peptide or histone H1), ATP (including a radiolabeled γ-³²P-ATP tracer), and MgCl₂.
-
Lipid Vesicle Preparation: Small unilamellar vesicles (SUVs) are prepared by sonication or extrusion of a lipid mixture, typically containing phosphatidylcholine (PC) and phosphatidylserine (PS). For activation, diacylglycerol (DAG) is included in the lipid mixture.
-
Kinase Reaction: The purified PKC enzyme is added to the reaction mixture in the presence or absence of the lipid vesicles (with and without DAG).
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: The reaction is stopped by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid.
-
Washing: The phosphocellulose paper is washed extensively to remove unincorporated γ-³²P-ATP.
-
Quantification: The amount of ³²P incorporated into the substrate is quantified by scintillation counting.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro PKC kinase activity assay.
The this compound Domain as a Drug Target
The critical role of the C1 domain in PKC activation has made it an attractive target for drug development. Dysregulation of PKC signaling is implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions. Modulators that target the C1 domain can either activate or inhibit PKC activity, depending on their chemical nature and the cellular context.
Phorbol esters, potent activators of PKC, have been instrumental in cancer research as tumor promoters. Conversely, other natural products that bind to the C1 domain, such as bryostatin-1, exhibit anti-cancer properties and have been investigated in clinical trials. The development of isoform-specific C1 domain ligands is a key challenge and a major goal in the field, as it would allow for more targeted therapeutic interventions with fewer off-target effects.
Logical Relationship: this compound Domain Function and Drug Action
References
- 1. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A "release" protocol for isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Molecule Studies Reveal a Hidden Key Step in the Activation Mechanism of Membrane-Bound Protein Kinase Câα [figshare.com]
The C1A Domain: A Critical Node in Cellular Signaling and a Prime Target for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The C1 domain, a conserved zinc-finger motif, is a pivotal player in cellular signal transduction, acting as the primary cellular receptor for the second messenger diacylglycerol (DAG) and tumor-promoting phorbol esters. Within many protein kinase C (PKC) isozymes and other signaling proteins, the C1 domain is present as a tandem repeat, designated C1A and C1B. This technical guide provides a comprehensive overview of the discovery, structure, and function of the this compound domain. It details its crucial role in cellular signaling pathways, its distinct ligand-binding properties compared to the C1B domain, and its emergence as a significant target for therapeutic intervention in various diseases, including cancer and neurological disorders. This document offers detailed experimental protocols for studying this compound domain function and presents key quantitative data in a structured format to facilitate research and drug development efforts.
Introduction: The Discovery of a Key Signaling Domain
The journey to understanding the this compound domain began with the discovery of Protein Kinase C (PKC) in 1977 by Nishizuka and colleagues.[1] Initially identified as a cyclic nucleotide-independent protein kinase, it was later found to be activated by calcium and phospholipids.[1] A major breakthrough came with the realization that the tumor-promoting phorbol esters directly activate PKC, mimicking the action of the endogenous second messenger, diacylglycerol (DAG).[2] This discovery established a critical link between lipid signaling and cancer biology.
Subsequent research focused on identifying the specific region within PKC responsible for this binding. Through proteolytic digestion and deletion mutagenesis studies, the C1 domain was pinpointed as the binding site for both DAG and phorbol esters.[3][4] It was further revealed that in conventional and novel PKC isozymes, this C1 region consists of two tandem, cysteine-rich zinc-finger motifs, which were named the this compound and C1B domains.[1][5][6] These domains, each approximately 50 amino acids in length, are characterized by a conserved sequence motif rich in cysteine and histidine residues that coordinate two zinc ions, essential for their structural integrity and function.[5][7]
Structure and Ligand Binding of the this compound Domain
The this compound domain folds into a compact globular structure stabilized by the coordination of two zinc ions.[5] A key feature of this domain is a shallow groove on its surface that forms the binding pocket for DAG and phorbol esters. The rim of this groove is hydrophobic, facilitating its insertion into the cell membrane, while the interior contains polar residues that form specific hydrogen bonds with the ligand.
A critical aspect of C1 domain biology is the often-observed differential binding affinities of the this compound and C1B domains for various ligands. These differences are subtle and arise from minor variations in the amino acid sequences lining the binding pocket. For instance, in PKCα, the this compound domain exhibits a higher affinity for DAG, whereas the C1B domain shows a preference for certain phorbol esters.[6] In contrast, both the this compound and C1B domains of PKCγ display comparably high affinities for both DAG and phorbol esters.[6] These isoform-specific differences in ligand affinity are crucial for the distinct biological roles of the various PKC isozymes.
The Role of the this compound Domain in Cellular Signaling
The primary function of the this compound domain is to act as a membrane-targeting module. In the inactive state, the C1 domain is often masked within the protein's structure. The generation of DAG in the plasma membrane, typically following the activation of phospholipase C, creates a high local concentration of this lipid second messenger.
The binding of DAG to the this compound domain induces a conformational change in the parent protein, leading to its translocation from the cytosol to the plasma membrane. This recruitment to the membrane is a critical step in the activation of many signaling proteins, including PKC. Once at the membrane, PKC can phosphorylate a wide array of substrate proteins, thereby propagating the downstream signal. The specific signaling outcomes are determined by the particular PKC isozyme involved and the cellular context.
Quantitative Analysis of this compound Domain-Ligand Interactions
The affinity of the this compound domain for its ligands is a critical determinant of its biological function. This affinity is typically quantified by the dissociation constant (Kd), with a lower Kd value indicating a higher affinity. The tables below summarize key binding affinity data for this compound domains from different PKC isozymes with various ligands.
Table 1: Binding Affinities (Kd) of PKCα C1 Domains
| Ligand | This compound Domain Kd (nM) | C1B Domain Kd (nM) | Reference |
| DiC8 (DAG analog) | 5.5 ± 1.0 | ~60,000 | [6] |
| PDBu (Phorbol Ester) | 21-41 | 21-41 | [4] |
Table 2: Binding Affinities (Kd) of PKCγ C1 Domains
| Ligand | This compound Domain Kd (nM) | C1B Domain Kd (nM) | Reference |
| DiC8 (DAG analog) | 4.6 - 13.3 | 4.6 - 13.3 | [6] |
| PDBu (Phorbol Ester) | ~30 | ~60 | [4] |
Table 3: Binding Affinities (Kd) of PKCθ C1 Domains
| Ligand | This compound Domain Kd (nM) | C1B Domain Kd (nM) | Reference |
| PDBu (Phorbol Ester) | 254 | 1.58 | [4] |
Experimental Protocols for Studying the this compound Domain
A variety of experimental techniques are employed to investigate the structure, function, and ligand-binding properties of the this compound domain. Below are detailed protocols for three key experimental approaches.
Radioligand Binding Assay
This assay is used to quantify the binding of a radiolabeled ligand to the this compound domain, allowing for the determination of binding affinity (Kd) and the concentration of binding sites (Bmax).
Materials:
-
Purified this compound domain protein
-
Radiolabeled ligand (e.g., [3H]PDBu)
-
Unlabeled ligand for competition assays
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM CaCl2, 1 mg/ml BSA)
-
Phosphatidylserine (PS) vesicles
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare PS Vesicles: Resuspend phosphatidylserine in chloroform, evaporate the solvent under nitrogen, and resuspend the lipid film in binding buffer. Sonicate the suspension to form small unilamellar vesicles.
-
Set up Binding Reactions: In microcentrifuge tubes, combine the purified this compound domain, PS vesicles, and varying concentrations of the radiolabeled ligand in the binding buffer. For competition assays, include a fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled competitor.
-
Incubation: Incubate the reactions at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a vacuum manifold. This separates the protein-ligand complex (retained on the filter) from the unbound ligand (passes through).
-
Washing: Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the free radioligand concentration. For saturation binding, fit the data to a one-site binding model to determine Kd and Bmax. For competition binding, calculate the IC50 and convert it to a Ki value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Purified this compound domain protein
-
Ligand of interest (e.g., DAG analog)
-
Running buffer (e.g., HBS-P+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Chip Immobilization: Covalently immobilize the purified this compound domain onto the surface of the sensor chip using standard amine coupling chemistry.
-
System Equilibration: Equilibrate the system with running buffer until a stable baseline is achieved.
-
Analyte Injection: Inject a series of concentrations of the ligand (analyte) over the sensor chip surface. The binding of the ligand to the immobilized this compound domain results in a change in the refractive index, which is detected by the instrument.
-
Dissociation: After the injection, flow running buffer over the chip to monitor the dissociation of the ligand from the this compound domain.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound ligand and prepare the chip surface for the next injection.
-
Data Analysis: Fit the sensorgram data (response units versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
This compound Domain Translocation Assay using Confocal Microscopy
This cell-based assay visualizes the translocation of a fluorescently tagged this compound domain from the cytosol to the plasma membrane upon stimulation with a ligand.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector encoding a fluorescently tagged this compound domain (e.g., EGFP-C1A)
-
Transfection reagent
-
Cell culture medium and supplements
-
Ligand (e.g., phorbol ester or DAG analog)
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection: Culture the cells to an appropriate confluency and transfect them with the expression vector encoding the fluorescently tagged this compound domain.
-
Cell Plating: After 24-48 hours of expression, plate the transfected cells onto glass-bottom dishes suitable for confocal microscopy.
-
Imaging: Mount the dish on the stage of a confocal microscope. Acquire baseline images of the cells, showing the diffuse cytosolic localization of the EGFP-C1A fusion protein.
-
Stimulation: Add the ligand to the cell culture medium and immediately begin acquiring a time-lapse series of images.
-
Image Analysis: Observe the redistribution of the fluorescent signal from the cytosol to the plasma membrane over time. Quantify the translocation by measuring the change in fluorescence intensity at the plasma membrane relative to the cytosol.
The this compound Domain as a Drug Target
The central role of the this compound domain in cellular signaling pathways implicated in diseases such as cancer, Alzheimer's disease, and HIV/AIDS has made it an attractive target for drug development.[2][5][8] The goal is to develop selective modulators (activators or inhibitors) that can specifically target the C1 domains of particular PKC isozymes or other C1 domain-containing proteins.
The development of such specific ligands is challenging due to the high degree of structural similarity among different C1 domains. However, the subtle differences in their binding pockets provide an opportunity for the rational design of isoform-selective compounds. A deeper understanding of the structure-activity relationships of C1 domain-ligand interactions, aided by the experimental techniques outlined in this guide, will be crucial for the successful development of novel therapeutics targeting this critical signaling hub.
Conclusion
The discovery of the this compound domain has been a landmark in our understanding of cellular signaling. From its initial identification as a phorbol ester binding site to its current status as a key drug target, the this compound domain continues to be an area of intense research. The detailed experimental protocols and quantitative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary tools and information to further unravel the complexities of this compound domain function and to accelerate the development of novel therapies targeting this critical signaling module.
References
- 1. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Taxonomy and function of C1 protein kinase C homology domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Reactivity of Thiol-Rich Zn Sites in Diacylglycerol-Sensing PKC C1 Domain Probed by NMR Spectroscopy [frontiersin.org]
- 8. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of C1 Domains: A Technical Guide to C1A and C1B in Protein Kinase C Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase C (PKC) isozymes are central players in a myriad of cellular signaling pathways, governing processes from cell proliferation and differentiation to apoptosis. The activation and membrane translocation of conventional and novel PKC isoforms are critically dependent on their tandem C1 domains, C1A and C1B, which serve as the primary binding sites for the second messenger diacylglycerol (DAG) and tumor-promoting phorbol esters. While structurally similar, the this compound and C1B domains exhibit distinct functional roles and ligand affinities that are crucial for the specific regulation of individual PKC isoforms. This technical guide provides an in-depth exploration of the structural and functional differences between the this compound and C1B domains, their differential roles in PKC regulation, and the experimental methodologies used to elucidate their functions. A comprehensive understanding of these domains is paramount for the development of isoform-specific PKC modulators for therapeutic intervention.
Introduction to PKC C1 Domains
The C1 domain is a cysteine-rich zinc-finger motif of approximately 50 amino acids found in all PKC isoforms.[1] Conventional (cPKC; α, βI, βII, γ) and novel (nPKC; δ, ε, η, θ) PKCs possess two tandem C1 domains, designated this compound and C1B, located in their regulatory region.[2][3] These domains are responsible for recognizing and binding to DAG, a lipid second messenger produced upon the activation of phospholipase C.[2] This interaction recruits PKC to the cell membrane, leading to a conformational change that removes the pseudosubstrate from the catalytic site and activates the enzyme.[2][4]
Atypical PKCs (aPKCs; ζ, ι/λ) also contain a C1 domain, but it is unable to bind DAG or phorbol esters and therefore does not mediate membrane translocation in response to these ligands.[1] This guide will focus on the DAG-responsive this compound and C1B domains of conventional and novel PKCs.
Structural and Functional Divergence of this compound and C1B Domains
Despite their high sequence homology, the this compound and C1B domains of a given PKC isoform often display significant differences in their structure and function. These distinctions are key to the differential regulation and signaling outputs of various PKC isozymes.
Structural Distinctions
The core structure of both this compound and C1B domains is characterized by two β-sheets and a C-terminal α-helix, stabilized by the coordination of two zinc ions.[5] However, subtle variations in the amino acid sequence, particularly in the loops that form the ligand-binding pocket, lead to differences in the shape and flexibility of this groove. For instance, in PKCα, the this compound domain possesses a wider activator-binding groove compared to the C1B domain, which is attributed to more flexible β1/β2 and β3/β4 loops.[5][6]
Differential Ligand Affinities
A critical aspect of C1 domain function is their affinity for activating ligands. The this compound and C1B domains can exhibit opposing affinities for DAG and phorbol esters, and these preferences vary between PKC isoforms. This differential binding contributes to the specific activation profiles of each isozyme.
For example, the this compound domain of PKCα displays a higher affinity for DAG, while its C1B domain has a higher affinity for the phorbol ester Phorbol 12-Myristate 13-Acetate (PMA).[5][6] In contrast, both the this compound and C1B domains of PKCγ exhibit comparably high affinities for both DAG and phorbol esters.[7] In the case of PKCθ, the C1b domain shows significantly higher affinity for the phorbol ester phorbol 12,13-dibutyrate (PDBu) compared to the this compound domain.[8]
Table 1: Quantitative Ligand Binding Affinities (Kd) of this compound and C1B Domains for Select PKC Isoforms
| PKC Isoform | Domain | Ligand | Kd (nM) | Reference |
| PKCα | This compound | DAG | High Affinity | [6][7] |
| C1B | DAG | Lower Affinity | [6][7] | |
| This compound | Phorbol Ester | Lower Affinity | [6][7] | |
| C1B | Phorbol Ester | High Affinity | [6][7] | |
| PKCγ | This compound | DAG | High Affinity | [7] |
| C1B | DAG | High Affinity | [7] | |
| This compound | Phorbol Ester | High Affinity | [7] | |
| C1B | Phorbol Ester | High Affinity | [7] | |
| PKCθ | This compound | [3H]PDBu | 254 | [8] |
| C1b | [3H]PDBu | 1.58 | [8] | |
| This compound (P9K mutant) | [3H]PDBu | 3.60 | [8] | |
| C1b (K9P mutant) | [3H]PDBu | 11.7 | [8] |
Role in PKC Translocation and Activation
The differential ligand binding properties of the this compound and C1B domains translate into distinct roles in the membrane translocation and subsequent activation of PKC.
In PKCα, the this compound domain appears to play a primary role in the initial membrane recruitment in response to DAG, even in the absence of activating lipid, while the C1B domain is more critical for the response to phorbol esters.[5] For PKCθ, the C1b domain is the main contributor to translocation to the plasma membrane.[8] Studies on PKCα have shown that both C1 domains are involved in membrane binding, but the C1B domain dominates.[9] However, for PKCδ, the C1b domain is predominantly responsible for anchoring the enzyme to the plasma membrane upon ligand binding.[10]
The interplay between the C1 and C2 domains is also crucial for the activation of conventional PKCs. The C2 domain mediates the initial Ca2+-dependent electrostatic binding to the membrane, which then allows the C1 domains to engage with DAG in the membrane, leading to full activation.[11]
Signaling Pathways and Logical Relationships
The differential regulation of PKC isoforms by their this compound and C1B domains has significant implications for downstream signaling. The specific isoform activated will determine the substrate phosphorylation profile and the ultimate cellular response.
Caption: General PKC Activation Pathway.
Experimental Protocols
In Vitro PKC Kinase Activity Assay
This assay measures the phosphotransferase activity of PKC by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate peptide.[12][13]
Materials:
-
Purified PKC enzyme or cell lysate containing PKC
-
PKC substrate peptide (e.g., QKRPSQRSKYL)[13]
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol vesicles)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
P81 phosphocellulose paper[13]
-
0.75% phosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare lipid vesicles by sonication.
-
Set up the reaction mixture in a microcentrifuge tube on ice, containing the kinase buffer, lipid activator, substrate peptide, and PKC enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes).[13]
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.[13]
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and allow to air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
Caption: In Vitro PKC Kinase Assay Workflow.
Ligand Binding Assay
This assay quantifies the affinity of ligands for the C1 domains using radiolabeled ligands.
Materials:
-
Purified this compound or C1B domain protein
-
Radiolabeled ligand (e.g., [³H]PDBu)
-
Unlabeled competitor ligand
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filter washing buffer
-
Scintillation fluid and counter
Procedure:
-
Incubate a fixed concentration of the purified C1 domain with varying concentrations of the radiolabeled ligand in the binding buffer.
-
For competition binding, incubate the C1 domain and radiolabeled ligand with varying concentrations of an unlabeled competitor.
-
After reaching equilibrium, rapidly filter the incubation mixture through a glass fiber filter to separate bound from free ligand.
-
Wash the filters quickly with ice-cold washing buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd).
Cellular Translocation Assay using Confocal Microscopy
This method visualizes the movement of PKC from the cytosol to the plasma membrane upon stimulation with a PKC activator.
Materials:
-
Cells expressing a fluorescently tagged PKC (e.g., GFP-PKC)
-
Confocal microscope
-
PKC activator (e.g., PMA or a specific DAG analog)
-
Cell culture medium
Procedure:
-
Plate cells expressing the fluorescently tagged PKC onto glass-bottom dishes suitable for confocal microscopy.
-
Acquire baseline images of the cells showing the cytosolic localization of the PKC construct.
-
Add the PKC activator to the cell culture medium.
-
Acquire a time-lapse series of images to monitor the translocation of the fluorescently tagged PKC to the plasma membrane.
-
Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time.
Implications for Drug Development
The distinct properties of the this compound and C1B domains offer a promising avenue for the development of isoform-specific PKC modulators. By targeting the unique structural features and ligand binding preferences of the C1 domains of a particular PKC isoform, it is possible to design small molecules that selectively activate or inhibit its function.[2] Such isoform-specific drugs would have a significant therapeutic advantage by minimizing off-target effects. For example, ligands have been identified that show high affinity for the C1b domain of PKCδ but very low affinity for the this compound domain of PKCδ or either C1 domain of PKCα.[2]
Conclusion
The this compound and C1B domains of Protein Kinase C, while sharing a conserved structural fold, exhibit crucial differences in ligand affinity and regulatory function. These distinctions are fundamental to the isoform-specific activation and signaling of PKC. A detailed understanding of the unique characteristics of each C1 domain, facilitated by the experimental approaches outlined in this guide, is essential for dissecting the complexities of PKC signaling and for the rational design of novel therapeutics targeting this important class of enzymes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Wealth of opportunity – the C1 domain as a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Interactions of Protein Kinase C-α this compound and C1B Domains with Membranes: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Intramolecular Conformational Changes Optimize Protein Kinase C Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insertion Depth Modulates Protein Kinase C-δ-C1b Domain Interactions with Membrane Cholesterol as Revealed by MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. merckmillipore.com [merckmillipore.com]
The Evolutionary Trajectory of C1 Domains: From Lipid Sensors to Diverse Signaling Hubs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The C1 domain, a small, cysteine-rich zinc-finger motif of approximately 50 amino acids, represents a fascinating case study in molecular evolution. Initially identified as the binding site for the tumor-promoting phorbol esters and the second messenger diacylglycerol (DAG) in Protein Kinase C (PKC) isozymes, the C1 domain has since been discovered in a wide array of signaling proteins with diverse functions.[1][2][3] This guide provides a comprehensive overview of the evolution of C1 domains, detailing their structural diversification, functional divergence, and the experimental methodologies used to interrogate their roles in cellular signaling.
Core Concepts: Structure and Ligand Recognition
The canonical C1 domain structure consists of a two-β-sheet and a C-terminal α-helix, stabilized by the coordination of two zinc ions.[1][2] This compact fold creates a shallow, hydrophobic groove at the apex of the domain that is responsible for ligand binding.[1] The interaction with DAG or phorbol esters is crucial for the recruitment of C1 domain-containing proteins to cellular membranes, a key step in the activation of many signaling pathways.[1][4]
The Great Divide: Typical vs. Atypical C1 Domains
A pivotal event in the evolution of C1 domains was their functional bifurcation into two major classes: "typical" and "atypical" domains.[2][3][5][6]
-
Typical C1 Domains: These domains retain the ability to bind DAG and phorbol esters with high affinity, thereby acting as direct sensors of lipid second messengers.[3][7] They are found in conventional and novel PKC isoforms, RasGRPs, and chimaerins.[3][7]
-
Atypical C1 Domains: In contrast, atypical C1 domains have lost the ability to bind DAG and phorbol esters due to specific amino acid substitutions that alter the geometry and hydrophobicity of the ligand-binding groove.[2][7][8] These domains are present in atypical PKC isoforms, Raf kinases, and the Vav family of guanine nucleotide exchange factors.[2][9] While they do not bind DAG, they often play crucial roles in protein-protein interactions and in maintaining the overall structural integrity and regulation of their host proteins.[8][9]
Quantitative Analysis of Ligand Binding
The affinity of C1 domains for their ligands is a critical determinant of their biological function. The dissociation constant (Kd) is a common metric used to quantify this interaction, with lower Kd values indicating higher affinity. The following tables summarize representative binding affinities for various C1 domains with DAG analogs and phorbol esters.
| C1 Domain | Ligand | Dissociation Constant (Kd) (nM) | Reference |
| PKCδ C1B | Phorbol 12,13-dibutyrate (PDBu) | 0.8 | [10] |
| PKCθ C1B | PDBu | 1.6 | [10] |
| PKCθ C1A | PDBu | 254 | [10] |
| PKCδ C1B (mutant) | PDBu | 11.7 | [10] |
| Vav1 C1 (modified) | PDBu | High Potency | [2][8] |
Table 1: Binding Affinities of C1 Domains to Phorbol Esters. This table highlights the significant differences in binding affinity between typical (PKCδ C1B, PKCθ C1B) and atypical (PKCθ this compound) C1 domains. It also demonstrates how mutations can dramatically alter ligand binding, as seen in the modified Vav1 C1 domain.
| C1 Domain Family | Ligand | General Affinity Range | Notes |
| Conventional PKC | DAG | Micromolar (µM) | Lower affinity, often requires Ca2+ and phosphatidylserine for efficient membrane recruitment. |
| Novel PKC | DAG | Nanomolar (nM) | High affinity, can be recruited to membranes by DAG alone. |
| RasGRP | DAG | Nanomolar (nM) | High affinity, crucial for Ras activation at the membrane. |
| Atypical PKC | DAG | No significant binding | Key amino acid substitutions prevent effective DAG interaction. |
Table 2: General Diacylglycerol (DAG) Binding Affinities of C1 Domain Families. This table provides a qualitative and quantitative comparison of DAG binding across different families of C1 domain-containing proteins, illustrating the evolutionary tuning of this interaction.
Experimental Protocols
The characterization of C1 domain function relies on a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for key assays.
Phorbol Ester Binding Assay (Mixed Micellar Assay)
This in vitro assay is used to determine the binding affinity of a C1 domain for radiolabeled phorbol esters.[11]
Materials:
-
Purified C1 domain protein
-
[³H]Phorbol 12,13-dibutyrate ([³H]PDBu)
-
Triton X-100
-
Phosphatidylserine (PS)
-
Bovine Serum Albumin (BSA)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Polyethylene glycol (PEG) solution
-
Glass fiber filters
-
Scintillation fluid and counter
Method:
-
Prepare mixed micelles by drying a mixture of Triton X-100 and PS under nitrogen and then resuspending in binding buffer with sonication.
-
Set up binding reactions in tubes containing binding buffer, BSA, the C1 domain protein, and varying concentrations of unlabeled PDBu (for competition assays).
-
Add a fixed concentration of [³H]PDBu to each tube to initiate the binding reaction.
-
Incubate the reactions at room temperature for a specified time to reach equilibrium.
-
To separate bound from free [³H]PDBu, add ice-cold PEG solution to precipitate the protein-micelle complexes.
-
Rapidly filter the mixture through glass fiber filters using a vacuum manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum binding sites).
Cellular Translocation Assay (Fluorescence Microscopy)
This in vivo assay visualizes the recruitment of a C1 domain-containing protein from the cytosol to a cellular membrane in response to a stimulus.[12]
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression vector encoding a fluorescently tagged (e.g., GFP, mCherry) C1 domain or full-length protein
-
Transfection reagent
-
Live-cell imaging medium
-
Phorbol 12-myristate 13-acetate (PMA) or other stimuli
-
Confocal or wide-field fluorescence microscope with live-cell imaging capabilities
Method:
-
Seed the cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Transfect the cells with the expression vector encoding the fluorescently tagged protein of interest.
-
Allow the cells to express the protein for 24-48 hours.
-
Replace the culture medium with live-cell imaging medium.
-
Mount the dish on the microscope stage and acquire baseline images of the fluorescent protein's subcellular localization.
-
Add PMA or another stimulus to the medium to activate the signaling pathway of interest.
-
Acquire a time-lapse series of images to monitor the translocation of the fluorescent protein from the cytosol to the plasma membrane or other cellular compartments.
-
Quantify the translocation by measuring the change in fluorescence intensity in the cytoplasm versus the membrane over time.[12]
Site-Directed Mutagenesis
This technique is used to introduce specific amino acid changes into the C1 domain to investigate the functional consequences of evolutionary variations.[13][14][15][16]
Materials:
-
Plasmid DNA containing the C1 domain sequence
-
Mutagenic primers containing the desired nucleotide change
-
High-fidelity DNA polymerase (e.g., Pfu)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Method:
-
Design and synthesize a pair of complementary mutagenic primers that contain the desired mutation and anneal to the plasmid template.
-
Perform a PCR reaction using the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs. This reaction amplifies the entire plasmid, incorporating the desired mutation.
-
Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight.
-
Select individual colonies, grow them in liquid culture, and isolate the plasmid DNA.
-
Sequence the isolated plasmid DNA to confirm the presence of the desired mutation.
Signaling Pathways and Logical Relationships
The evolution of C1 domains is intricately linked to their integration into diverse signaling networks. Graphviz diagrams can be used to visualize these complex relationships.
Protein Kinase C (PKC) Activation Pathway
References
- 1. Structural insights into C1-ligand interactions: filling the gaps by in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cvlc-uni.primo.exlibrisgroup.com [cvlc-uni.primo.exlibrisgroup.com]
- 4. Structure and activation of C1, the complex initiating the classical pathway of the complement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. C1 domains exposed: from diacylglycerol binding to protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis for failure of "atypical" C1 domain of Vav1 to bind diacylglycerol/phorbol ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mixed micellar assay for phorbol ester binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. idea-bio.com [idea-bio.com]
- 13. assaygenie.com [assaygenie.com]
- 14. web.stanford.edu [web.stanford.edu]
- 15. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 16. static.igem.org [static.igem.org]
An In-depth Technical Guide to the Core Principles of C1A Domain-Lipid Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C1 domain is a conserved protein motif of approximately 50 amino acids that functions as a critical regulator in cellular signaling. First identified in Protein Kinase C (PKC), these domains are responsible for recognizing and binding to the lipid second messenger diacylglycerol (DAG), as well as tumor-promoting phorbol esters.[1][2][3][4] This interaction recruits C1 domain-containing proteins to cellular membranes, a pivotal step in their activation and the propagation of downstream signals. C1 domains are characterized by a compact alpha/beta structure stabilized by the coordination of two zinc ions.[1][5] This guide provides a comprehensive overview of the fundamental principles governing C1A domain-lipid interactions, with a focus on quantitative data, experimental methodologies, and the associated signaling pathways.
Core Principles of this compound Domain-Lipid Interaction
The interaction between this compound domains and their lipid ligands is a multi-faceted process governed by several key principles:
-
Ligand Specificity and Affinity: C1 domains are broadly classified into "typical" and "atypical" categories.[1] Typical C1 domains, such as the this compound and C1B domains of conventional and novel PKCs, bind to DAG and phorbol esters.[1][2] In contrast, atypical C1 domains, found in proteins like Raf-1, do not bind these ligands.[5] The affinity of typical C1 domains for their ligands can vary significantly between different proteins and even between the tandem this compound and C1B domains within the same protein.[2][6][7] For instance, the this compound domain of PKCα exhibits a higher affinity for DAG, while its C1B domain shows a preference for phorbol esters.[2][6]
-
Membrane Partitioning: The binding of DAG or phorbol esters to the C1 domain induces a conformational change that exposes a hydrophobic surface.[4] This hydrophobic patch facilitates the insertion of the C1 domain into the lipid bilayer, anchoring the protein to the membrane.[4][5] This membrane recruitment is a crucial step for the activation of many signaling proteins, bringing them into proximity with their substrates and other signaling components.
-
Role of Phospholipids: The high-affinity interaction is not solely between the C1 domain and its ligand but rather involves a ternary complex of the C1 domain, the ligand, and phospholipids within the membrane.[8] The headgroups and the hydrophobic environment of the lipid bilayer make critical contributions to the stability of this complex.
-
Structural Basis of Interaction: The C1 domain forms a binding groove where DAG and phorbol esters dock.[9] Specific residues within this groove form hydrogen bonds and hydrophobic interactions with the ligand, determining the specificity and affinity of the interaction.[9] A conserved glutamine-glycine motif is essential for agonist binding.[9]
Quantitative Data on this compound Domain-Lipid Interactions
The binding affinities of this compound domains for their ligands have been quantified using various biophysical techniques. The following tables summarize key dissociation constants (Kd) and thermodynamic parameters.
| Protein Domain | Ligand | Method | Kd (nM) | Reference |
| PKCα this compound | DiC8 (DAG analog) | ITC | ~20 | [6] |
| PKCα this compound | PDBu | ITC | ~200 | [6] |
| PKCγ this compound | DiC8 (DAG analog) | ITC | ~20 | [6] |
| PKCγ this compound | PDBu | ITC | ~20 | [6] |
| PKCθ this compound | [3H]PDBu | PEG Precipitation | Weak binding | [1] |
| Interaction | Method | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) | Reference |
| PDC-109 with DMPC vesicles | ITC | -10.5 | -2.5 | -13.0 | 1.1 | [10] |
Experimental Protocols
The study of this compound domain-lipid interactions relies on a suite of biophysical techniques. Below are detailed methodologies for three key experimental approaches.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[10][11][12]
Methodology:
-
Sample Preparation:
-
Express and purify the this compound domain of interest.
-
Prepare a stock solution of the lipid ligand (e.g., a water-soluble DAG analog like DiC8 or liposomes containing the lipid of interest).
-
Critically, the protein and ligand solutions must be in identical, well-matched buffers to minimize heats of dilution.[3] Dialyze the protein against the final buffer extensively.
-
Degas both solutions to prevent air bubbles from interfering with the measurement.[3][13]
-
-
ITC Experiment:
-
Load the purified this compound domain into the sample cell of the calorimeter.
-
Load the lipid ligand solution into the injection syringe.
-
Set the experimental temperature, typically between 25-37°C.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
The raw data consists of heat pulses for each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.[12]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[14][15] It provides kinetic data, including association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.
Methodology:
-
Sensor Chip Preparation:
-
Choose a sensor chip suitable for lipid studies, such as an L1 or HPA chip.[14][16]
-
Immobilize lipid vesicles (liposomes) or a lipid monolayer onto the sensor chip surface.[14][16] The liposomes should have a defined composition, including the lipid ligand of interest (e.g., DAG) and a matrix lipid like phosphatidylcholine (PC) and phosphatidylserine (PS).
-
-
SPR Experiment:
-
Equilibrate the sensor chip with running buffer.
-
Inject a series of concentrations of the purified this compound domain (the analyte) over the sensor surface.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to observe the association phase.
-
Switch back to the running buffer to monitor the dissociation of the this compound domain from the lipid surface.
-
After each cycle, regenerate the sensor surface to remove any bound protein.
-
-
Data Analysis:
-
The raw data is a sensorgram, which plots RU versus time.[17]
-
Subtract the signal from a reference channel (without the lipid ligand) to correct for non-specific binding.[17]
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine kon, koff, and Kd.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information on the structure, dynamics, and interactions of biomolecules in solution.[18][19] It can be used to determine the three-dimensional structure of a this compound domain and to map the binding interface with lipid ligands.
Methodology:
-
Sample Preparation:
-
For structural studies, uniformly label the this compound domain with 15N and 13C by expressing the protein in minimal media containing 15NH4Cl and 13C-glucose as the sole nitrogen and carbon sources, respectively.
-
Purify the isotopically labeled protein to high homogeneity.
-
Prepare the NMR sample by dissolving the protein in a suitable buffer containing 5-10% D2O.
-
For interaction studies, the lipid ligand can be added to the NMR sample, often in the form of micelles.
-
-
NMR Experiments:
-
Acquire a series of multidimensional NMR experiments (e.g., 1H-15N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the chemical shifts of the protein backbone and side-chain atoms.[20]
-
To determine the structure, acquire Nuclear Overhauser Effect (NOE) spectra (e.g., 15N-edited NOESY-HSQC, 13C-edited NOESY-HSQC) to obtain distance restraints between protons that are close in space.
-
For interaction studies, perform chemical shift perturbation experiments by acquiring a 1H-15N HSQC spectrum of the this compound domain in the absence and presence of the lipid ligand. Residues at the binding interface will show significant changes in their chemical shifts.
-
-
Data Analysis and Structure Calculation:
-
Process the NMR data using appropriate software (e.g., NMRPipe).
-
Assign the chemical shifts using software like CCPNmr Analysis.
-
For structure determination, assign the NOE cross-peaks and convert them into distance restraints.
-
Calculate the three-dimensional structure of the this compound domain using software like CYANA or Xplor-NIH, incorporating the experimental restraints.
-
For interaction studies, map the perturbed residues onto the structure of the this compound domain to identify the binding site.
-
Signaling Pathways Involving this compound Domains
This compound domains are integral components of several crucial signaling pathways, most notably those involving Protein Kinase C (PKC) and Ras Guanine Nucleotide Releasing Proteins (RasGRPs).
Protein Kinase C (PKC) Pathway
In the canonical PKC activation pathway, upstream signals from G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) activate Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG.[21] IP3 triggers the release of calcium from intracellular stores, which recruits the C2 domain of conventional PKCs to the plasma membrane.[21] The this compound and C1B domains then bind to DAG in the membrane, leading to a conformational change that relieves autoinhibition and activates the kinase domain.
RasGRP Pathway
RasGRPs are guanine nucleotide exchange factors (GEFs) that activate Ras GTPases.[4][5] Similar to PKC activation, upstream signaling leads to the production of DAG. The C1 domain of RasGRP binds to DAG, recruiting RasGRP to the membrane where its substrate, Ras, is located.[22][23] This membrane localization is essential for RasGRP to catalyze the exchange of GDP for GTP on Ras, leading to Ras activation and the initiation of downstream signaling cascades, such as the MAPK/ERK pathway.
This compound Domains in Drug Development
The critical role of C1 domains in signaling pathways implicated in diseases such as cancer and immunological disorders makes them attractive targets for drug development.[2] The development of small molecules that can either mimic or antagonize the binding of DAG to C1 domains offers a promising therapeutic strategy. A thorough understanding of the principles of this compound domain-lipid interactions, including their binding affinities, structural requirements, and signaling contexts, is essential for the rational design of selective and potent modulators of these important signaling hubs. The experimental techniques outlined in this guide provide the foundational tools for characterizing these interactions and advancing the development of novel therapeutics.
References
- 1. Structural determinants of phorbol ester binding activity of the this compound and C1b domains of protein kinase C theta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of RasGRP via a Phorbol Ester-Responsive C1 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Structural insights into C1-ligand interactions: filling the gaps by in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Charge density influences C1 domain ligand affinity and membrane interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 17. m.youtube.com [m.youtube.com]
- 18. users.cs.duke.edu [users.cs.duke.edu]
- 19. Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 20. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 21. m.youtube.com [m.youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Decoding the C1A Domain of PKC Alpha: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the study of Protein Kinase C alpha (PKCα) and, specifically, its C1A domain. This document delves into the initial studies that have been pivotal in shaping our understanding of the this compound domain's structure, function, and its critical role in cellular signaling. We present a synthesis of key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to the this compound Domain of PKC Alpha
Protein Kinase C alpha (PKCα), a member of the conventional PKC family, is a key enzyme in signal transduction pathways that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] The regulatory region of PKCα contains two crucial domains: the C1 and C2 domains. The C1 domain is further subdivided into two cysteine-rich motifs, this compound and C1B, which serve as the binding sites for the second messenger diacylglycerol (DAG) and tumor-promoting phorbol esters.[2][3]
Initial studies have revealed that the this compound and C1B domains of PKCα exhibit distinct binding affinities for DAG and phorbol esters, suggesting specialized roles in the activation and regulation of the enzyme.[4] The this compound domain, in particular, has been identified as having a high affinity for DAG, implicating it as a primary sensor for this lipid second messenger.[2][4] Furthermore, the this compound domain is involved in intramolecular interactions with the C2 domain, which maintains PKCα in an autoinhibited state. The binding of DAG to the this compound domain, in conjunction with calcium binding to the C2 domain, triggers a conformational change that leads to the activation of the kinase.[5]
Quantitative Analysis of Ligand Binding to the this compound Domain
The affinity of the this compound domain for its ligands is a critical determinant of PKCα activation. Early biophysical studies have quantified these interactions, providing valuable insights for understanding the enzyme's regulation and for the design of specific modulators. The following table summarizes key binding affinity data from initial studies on the isolated this compound domain of PKCα.
| Ligand | Method | Dissociation Constant (Kd) | Reference |
| 1,2-dioctanoyl-sn-glycerol (DiC8) | Surface Plasmon Resonance (SPR) | 5.5 ± 1.0 nM | [4] |
| Phorbol 12,13-dibutyrate (PDBu) | Mixed Micellar Assay | 1.6 - 18 nM (for PKCα) | [5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research in this field. Below are detailed protocols for key experiments used in the initial characterization of the PKCα this compound domain.
Recombinant Expression and Purification of the PKCα this compound Domain
Objective: To produce a sufficient quantity of pure, recombinant PKCα this compound domain for use in biophysical and biochemical assays.
Protocol:
-
Vector Construction: The DNA sequence encoding the this compound domain (amino acids 32-84) of human PKCα is amplified by PCR and cloned into a suitable expression vector, such as pGEX or pET, containing a cleavable affinity tag (e.g., GST or His6-tag) for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches an appropriate optical density. To ensure proper zinc coordination within the this compound domain, the culture medium should be supplemented with 50 µM ZnCl2.
-
Cell Lysis: After a suitable induction period, the bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors) and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., glutathione-sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).
-
Tag Cleavage and Further Purification: The affinity tag is cleaved by incubation with a specific protease (e.g., thrombin or TEV protease). The this compound domain is then further purified by size-exclusion chromatography to remove the cleaved tag, protease, and any remaining impurities.
-
Protein Characterization: The purity of the this compound domain is assessed by SDS-PAGE, and its concentration is determined using a spectrophotometer or a protein assay.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (Kd, ΔH, and ΔS) of ligand binding to the this compound domain.
Protocol:
-
Sample Preparation: The purified this compound domain and the ligand (e.g., a water-soluble DAG analog or phorbol ester) are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 50 µM ZnCl2) to minimize heats of dilution. The concentrations of the protein and ligand are accurately determined.
-
ITC Experiment: The sample cell of the ITC instrument is filled with the this compound domain solution (typically 10-50 µM), and the injection syringe is filled with the ligand solution (typically 10-20 times the protein concentration).
-
Titration: A series of small injections of the ligand solution into the sample cell is performed at a constant temperature (e.g., 25°C). The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), the enthalpy of binding (ΔH), and the stoichiometry of binding (n). The entropy of binding (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time kinetics and affinity of the this compound domain binding to lipid membranes containing DAG.
Protocol:
-
Liposome Preparation: Small unilamellar vesicles (SUVs) are prepared by sonication or extrusion. The lipid composition should mimic the plasma membrane and include phosphatidylcholine (PC), phosphatidylserine (PS), and the ligand of interest, diacylglycerol (DAG). A typical composition is PC:PS:DAG at a molar ratio of 75:20:5.
-
Sensor Chip Preparation: A sensor chip with a hydrophobic surface (e.g., an L1 chip) is used to capture the liposomes, creating a lipid bilayer on the chip surface.
-
SPR Measurement: The purified this compound domain is injected at various concentrations over the captured liposome surface in a running buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 50 µM ZnCl2). The association and dissociation of the this compound domain to the lipid surface are monitored in real-time as a change in the resonance signal.
-
Data Analysis: The sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizing Key Pathways and Workflows
Graphical representations are invaluable for understanding the complex relationships in cellular signaling and experimental design. The following diagrams were generated using the DOT language to illustrate the PKCα activation pathway and a typical experimental workflow.
Figure 1: PKCα Signaling Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regulation of PKC alpha activity by C1-C2 domain interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interplay of C1 and C2 domains of protein kinase C-alpha in its membrane binding and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]
The C1A Domain: A Technical Guide to its Role in Regulated Enzyme Localization
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth examination of the C1A domain, a critical lipid-binding module that governs the subcellular localization and activation of numerous key signaling enzymes. We will explore its mechanism of action, the signaling pathways it participates in, quantitative binding data, and detailed experimental protocols for its study.
Introduction to the C1 Domain
The C1 domain is a small, cysteine-rich zinc-finger motif of approximately 50 amino acids, first identified as a conserved region in Protein Kinase C (PKC) isozymes.[1] These domains function as crucial membrane-targeting modules by binding to specific lipid second messengers. C1 domains are broadly classified into two categories:
-
Typical C1 Domains (this compound and C1B): These are found in conventional and novel PKC isoforms, as well as other proteins like chimaerins and RasGRPs. They are the primary receptors for the lipid second messenger diacylglycerol (DAG) and its potent pharmacological analogs, the phorbol esters.[2] This binding event anchors the host protein to the membrane, a critical step for its activation.
-
Atypical C1 Domains: Found in atypical PKC isoforms, these domains do not bind DAG or phorbol esters and their function is not related to membrane recruitment.[1]
This guide focuses on the This compound domain , which, in concert with the C1B domain, plays a nuanced role in the regulated translocation of enzymes from the cytosol to cellular membranes, most notably the plasma membrane.
Mechanism of this compound-Mediated Localization
The localization of this compound-containing enzymes is tightly regulated by upstream signaling events. The canonical pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG.[3]
While IP3 diffuses into the cytosol to trigger calcium release, DAG remains embedded in the membrane, creating a transient, localized binding site. A this compound domain in a cytosolic protein (e.g., PKCα) can then bind to this membrane-embedded DAG. This interaction induces a conformational change in the enzyme and tethers it to the membrane, where it can access and phosphorylate its substrates. This translocation is a prerequisite for the activation of many enzymes.[4]
The diagram below illustrates this fundamental signaling pathway.
Caption: this compound-mediated enzyme translocation pathway.
Quantitative Analysis of Ligand Binding
The this compound and C1B domains within the same enzyme often exhibit different affinities for DAG and phorbol esters, contributing to isoform-specific activation mechanisms.[2] Isothermal calorimetry and surface plasmon resonance have been used to quantify these interactions.
The table below summarizes the dissociation constants (Kd) for the isolated this compound and C1B domains of PKCα and PKCγ with membrane-incorporated ligands. A lower Kd value indicates higher binding affinity.
| Domain | Ligand | Dissociation Constant (Kd) in Molar (M) | Reference |
| PKCα this compound | 1,2-dioleoyl-sn-glycerol (DAG) | 1.1 x 10⁻⁸ | [2] |
| PKCα C1B | 1,2-dioleoyl-sn-glycerol (DAG) | 1.1 x 10⁻⁷ | [2] |
| PKCα this compound | Phorbol 12,13-dibutyrate (PDBu) | 1.4 x 10⁻⁷ | [2] |
| PKCα C1B | Phorbol 12,13-dibutyrate (PDBu) | 2.9 x 10⁻⁹ | [2] |
| PKCγ this compound | 1,2-dioleoyl-sn-glycerol (DAG) | 2.2 x 10⁻⁸ | [2] |
| PKCγ C1B | 1,2-dioleoyl-sn-glycerol (DAG) | 2.5 x 10⁻⁸ | [2] |
| PKCγ this compound | Phorbol 12,13-dibutyrate (PDBu) | 2.0 x 10⁻⁹ | [2] |
| PKCγ C1B | Phorbol 12,13-dibutyrate (PDBu) | 2.1 x 10⁻⁹ | [2] |
Data sourced from Cho, W. (2003) via isothermal calorimetry.[2]
These data reveal that for PKCα, the this compound domain has a significantly higher affinity for the natural ligand DAG, while the C1B domain shows a strong preference for the phorbol ester. In contrast, both domains of PKCγ bind both ligands with comparably high affinity.[2] This highlights how subtle differences in C1 domain biochemistry can dictate the activation response of different enzyme isoforms.
Experimental Protocols for Studying Localization
Two primary methods are employed to study the translocation of this compound-containing proteins: subcellular fractionation followed by immunoblotting, and immunofluorescence microscopy.
Protocol: Subcellular Fractionation and Western Blotting
This biochemical method provides quantitative data on the distribution of a protein between different cellular compartments (e.g., cytosol and membrane).[5][6]
Objective: To separate cytosolic and membrane fractions from cultured cells to determine the relative abundance of a this compound-containing protein in each fraction before and after stimulation.
Methodology:
-
Cell Culture and Treatment:
-
Culture adherent cells to 80-90% confluency in appropriate multi-well plates or flasks.
-
Stimulate cells with a known activator (e.g., a phorbol ester like PMA or a GPCR agonist) for a defined period. Include an unstimulated (vehicle) control.
-
Perform all subsequent steps at 4°C to minimize protein degradation and transport.[5]
-
-
Cell Lysis and Homogenization:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM MgCl2, with protease and phosphatase inhibitors).
-
Allow cells to swell on ice for 15-20 minutes.
-
Scrape the cells and homogenize using a Dounce homogenizer with a tight-fitting pestle until >90% of cells are lysed (check by microscopy).[7]
-
-
Fractionation by Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube. Centrifuge at low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and intact cells.[8]
-
Carefully collect the supernatant, which contains cytosol, membranes, and other organelles.
-
Centrifuge this supernatant at high speed (e.g., 100,000 x g for 1 hour) in an ultracentrifuge.[8]
-
The resulting supernatant is the cytosolic fraction .
-
The pellet contains the total membrane fraction .
-
-
Sample Preparation and Analysis:
-
Carefully remove the cytosolic fraction.
-
Wash the membrane pellet with lysis buffer and re-centrifuge to minimize cytosolic contamination.
-
Resuspend the membrane pellet in a solubilization buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40).[5]
-
Determine the protein concentration of both the cytosolic and membrane fractions using a standard assay (e.g., BCA).
-
Denature equal amounts of protein from each fraction by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and perform a Western blot using a primary antibody specific to the protein of interest.
-
Use loading controls for each fraction (e.g., GAPDH for cytosol, Na+/K+-ATPase for plasma membrane) to ensure proper separation.
-
The diagram below outlines this experimental workflow.
Caption: Workflow for analyzing protein translocation.
Protocol: Immunofluorescence (IF) Microscopy
This cell imaging technique allows for the direct visualization of a protein's subcellular location.[9] It provides qualitative and semi-quantitative spatial information within single cells.[10]
Objective: To visualize the translocation of a this compound-containing protein from a diffuse cytosolic pattern to a distinct membrane-associated pattern upon cell stimulation.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with the desired agonist (and a vehicle control) as described in the fractionation protocol.
-
-
Fixation:
-
Aspirate the medium and gently wash with PBS.
-
Fix the cells by adding a solution of 2-4% formaldehyde (paraformaldehyde) in PBS for 10-15 minutes at room temperature.[10] This cross-links proteins, preserving the cellular architecture.
-
Aspirate the fixative and wash three times with PBS.
-
-
Permeabilization and Blocking:
-
To allow antibodies to access intracellular epitopes, permeabilize the cell membranes by incubating with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding sites by incubating the coverslips in a blocking buffer (e.g., 1-5% Bovine Serum Albumin or normal goat serum in PBS) for 1 hour at room temperature.[10]
-
-
Antibody Incubation:
-
Dilute the primary antibody (specific for the protein of interest) in blocking buffer to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the coverslips extensively (e.g., 3 x 5 minutes) with PBS.
-
Dilute a fluorophore-conjugated secondary antibody (that recognizes the host species of the primary antibody) in blocking buffer. Protect from light from this point forward.
-
Incubate with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the coverslips extensively again with PBS.
-
(Optional) Stain nuclei with a DNA dye like DAPI for cellular context.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the coverslip with nail polish.
-
Image the slides using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophore.
-
Conclusion
The this compound domain is a sophisticated molecular switch that translates upstream lipid signals into the precise spatial and temporal localization of enzymes. Its ability to detect localized increases in membrane diacylglycerol allows for the rapid and reversible recruitment of key signaling proteins, like PKC, to their site of action. The distinct ligand affinities of this compound and C1B domains further add a layer of regulatory complexity. Understanding the function of the this compound domain is not only fundamental to cell biology but also holds significant therapeutic potential, as its dysregulation is implicated in various diseases, making it an important target for drug development.
References
- 1. youtube.com [youtube.com]
- 2. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Expressing and Purifying C1A Domains: A Guide for Researchers
For researchers, scientists, and drug development professionals, the successful expression and purification of C1A domains are critical for investigating their role in cellular signaling and for developing targeted therapeutics. This document provides detailed application notes and protocols for the robust production and isolation of this compound domains, supported by quantitative data and visual workflows.
This compound domains are small, cysteine-rich zinc-finger motifs that function as crucial lipid-binding modules in a variety of signaling proteins, most notably Protein Kinase C (PKC) isozymes.[1] Their ability to specifically recognize diacylglycerol (DAG) makes them key players in signal transduction pathways that govern cell growth, differentiation, and apoptosis.[1][2] Understanding the structure and function of this compound domains is paramount for elucidating disease mechanisms and for the rational design of novel drugs.
Application Notes
The expression of this compound domains, often in tandem with C1B domains, is typically performed in bacterial systems, with Escherichia coli being a cost-effective and efficient host.[3][4] To enhance solubility and facilitate purification, this compound domain constructs are frequently engineered with fusion tags, such as Maltose Binding Protein (MBP) or a polyhistidine (His)-tag.[3][4] The choice of fusion partner and its position (N- or C-terminal) can significantly impact expression levels and the biological activity of the purified domain and may require empirical optimization.[5]
Purification strategies generally involve a multi-step chromatographic process. An initial affinity chromatography step, tailored to the specific fusion tag (e.g., amylose resin for MBP-fusions or immobilized metal affinity chromatography [IMAC] for His-tagged proteins), captures the recombinant protein from the cell lysate.[3][5] This is often followed by a polishing step, such as size-exclusion chromatography (gel filtration), to remove remaining contaminants and protein aggregates, yielding a highly pure and homogenous this compound domain preparation.[5][6]
Quantitative Data Summary
The following table summarizes representative quantitative data for the expression and purification of this compound domains, providing a benchmark for expected yields and purity.
| Protein Construct | Expression System | Purification Method(s) | Yield | Purity | Reference |
| Human PKCα this compound domain (residues 26-100) with N-terminal MBP tag | E. coli Rosetta 2(DE3) | Amylose Resin Affinity Chromatography | Not specified | ≥90% | [3] |
| Human PKCα C1B domain (residues 90-165) with N-terminal MBP tag | E. coli Rosetta 2(DE3) | Amylose Resin Affinity Chromatography | Not specified | ≥90% | [3] |
| Human Niemann-Pick C1, domain C (NPC1-C) with His8-tag | E. coli | Ni-NTA Affinity Chromatography, Size-Exclusion Chromatography | ~2 mg/L of culture | High (single peak in SEC) | [6] |
Experimental Protocols
Protocol 1: Expression of MBP-Tagged this compound Domain in E. coli
This protocol is adapted from methodologies used for expressing PKCα this compound domains.[3]
1. Transformation:
- Transform a suitable E. coli expression strain (e.g., Rosetta 2(DE3)) with the pMAL expression vector containing the this compound domain insert.
- Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
2. Starter Culture:
- Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic.
- Grow overnight at 37°C with shaking at 220 rpm.
3. Large-Scale Culture and Induction:
- Inoculate 1 L of LB medium with the overnight starter culture.
- Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to grow the culture overnight at 20°C.
4. Cell Harvesting:
- Harvest the bacterial cells by centrifugation at 6,000 x g for 20 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of MBP-Tagged this compound Domain
This protocol outlines the purification of an MBP-tagged this compound domain using amylose affinity chromatography.[3]
1. Cell Lysis:
- Resuspend the frozen cell pellet in 25 mL of lysis buffer (e.g., 10 mM Tris pH 7.5, 200 mM NaCl, 1 mM β-mercaptoethanol, 2 mM CaCl2) supplemented with a protease inhibitor cocktail.
- Lyse the cells using a French press or sonication.
- Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.
2. Affinity Chromatography:
- Equilibrate an amylose resin column with lysis buffer.
- Load the cleared lysate onto the column.
- Wash the column extensively with lysis buffer to remove unbound proteins.
- Elute the MBP-C1A fusion protein with elution buffer (lysis buffer containing 10 mM maltose).
3. Protein Concentration and Buffer Exchange:
- Concentrate the eluted protein using a centrifugal filter device with an appropriate molecular weight cutoff.
- If required, perform buffer exchange into a suitable storage buffer using dialysis or the same centrifugal device.
4. Purity Assessment:
- Analyze the purity of the final protein sample by SDS-PAGE.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
Caption: PKC activation pathway involving this compound domains.
Caption: Workflow for this compound domain purification.
References
- 1. Bacterial Expression and Purification of C1 and C2 Domains of Protein Kinase C Isoforms | Springer Nature Experiments [experiments.springernature.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Interactions of Protein Kinase C-α this compound and C1B Domains with Membranes: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 6. Purification and structure of luminal domain C of human Niemann–Pick C1 protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of C1A Domains for Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorescent labeling of C1A domains for their subsequent visualization and analysis using fluorescence microscopy. The protocols detailed below are designed to enable researchers to study the dynamics of this compound domain interactions with lipid membranes, a critical aspect of cell signaling pathways.
Introduction to this compound Domains and Their Importance
The C1 domain is a conserved protein motif of approximately 50 amino acids that was first identified as a regulatory domain in Protein Kinase C (PKC) isozymes.[1] Many PKC isoforms contain two tandem C1 domains, designated this compound and C1B. These domains are responsible for recognizing and binding to the second messenger diacylglycerol (DAG) within the plasma membrane, a key event in the activation of conventional and novel PKC isozymes.[1] Dysregulation of PKC signaling is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the study of C1 domain-lipid interactions a critical area of research for understanding disease mechanisms and for the development of novel therapeutics.
Fluorescence microscopy, particularly techniques like Total Internal Reflection Fluorescence (TIRF) microscopy, offers a powerful approach to directly visualize the recruitment and dynamics of this compound domains at model lipid membranes in real-time. This requires the site-specific labeling of the this compound domain with a bright and photostable fluorescent probe.
Overview of the Labeling Strategy
The recommended strategy for fluorescently labeling this compound domains involves a highly specific and efficient enzymatic method. This approach utilizes the Sfp phosphopantetheinyl transferase to covalently attach a coenzyme A (CoA)-conjugated fluorescent dye to a short peptide tag fused to the this compound domain. This method offers several advantages over traditional labeling techniques:
-
Site-specificity: The enzymatic reaction ensures that the fluorescent probe is attached to a specific serine residue within the peptide tag, resulting in a homogeneously labeled protein population with a 1:1 dye-to-protein ratio.[2]
-
High Efficiency: The Sfp-catalyzed labeling reaction is known to be highly efficient, with reported labeling yields exceeding 80%.[3][4]
-
Versatility: This method is compatible with a wide range of fluorescent probes that can be conjugated to CoA.
This protocol will focus on the expression of a this compound domain fused to a maltose-binding protein (MBP) and a ybbR tag, followed by purification and labeling with Alexa Fluor 555-CoA.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the fluorescent labeling and subsequent analysis of this compound domains.
Table 1: Photophysical Properties of Alexa Fluor 555
| Property | Value | Reference |
| Excitation Maximum | 555 nm | [5] |
| Emission Maximum | 565 nm | [5] |
| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield | 0.10 |
Table 2: this compound Domain Labeling and Binding Affinity
| Parameter | Value | Reference |
| Labeling Method | Sfp Phosphopantetheinyl Transferase | [6] |
| Peptide Tag | ybbR tag (11 amino acids) | [2] |
| Labeling Efficiency | >80% | [3][4] |
| Binding Affinity (Kd) of C1b domain to 5 mol% DAG-containing vesicles | ~780 µM (Wild-Type) | [7] |
| Binding Affinity (Kd) of C1b domain (Y22W mutant) to 5 mol% DAG-containing vesicles | ~24 µM | [7] |
Signaling Pathway
The following diagram illustrates the canonical Protein Kinase C (PKC) activation pathway involving the this compound domain. Upon receptor stimulation, phospholipase C (PLC) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG remains in the plasma membrane and serves as a binding site for the C1 domains of PKC, leading to the translocation of PKC to the membrane and its subsequent activation.
Caption: PKC activation pathway involving the this compound domain.
Experimental Protocols
Experimental Workflow
The overall workflow for the fluorescent labeling of the this compound domain and its subsequent use in microscopy is depicted below.
Caption: Experimental workflow for this compound domain labeling and microscopy.
Protocol 1: Expression and Purification of MBP-C1A-ybbR Fusion Protein
This protocol describes the expression and purification of the Maltose-Binding Protein (MBP) fused this compound domain containing a ybbR tag for subsequent fluorescent labeling.
Materials:
-
pMAL-c2G vector containing the this compound-ybbR gene insert
-
E. coli expression strain (e.g., BL21(DE3))
-
LB Broth and LB agar plates with 100 µg/mL ampicillin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors
-
Amylose Resin
-
Elution Buffer: Lysis Buffer with 10 mM maltose
Procedure:
-
Transformation: Transform the pMAL-c2G-C1A-ybbR plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with ampicillin. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with ampicillin with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.3 mM. Continue to grow the culture at 18°C for 16-20 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification: Load the supernatant onto a pre-equilibrated amylose resin column. Wash the column with 10 column volumes of Lysis Buffer.
-
Elution: Elute the MBP-C1A-ybbR fusion protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE to confirm purity.
-
Concentration and Storage: Pool the pure fractions and concentrate using a centrifugal filter device. Store the purified protein at -80°C.
Protocol 2: Sfp-catalyzed Fluorescent Labeling
This protocol details the enzymatic labeling of the purified MBP-C1A-ybbR protein with Alexa Fluor 555-CoA.
Materials:
-
Purified MBP-C1A-ybbR protein
-
Sfp phosphopantetheinyl transferase
-
Alexa Fluor 555-CoA
-
Labeling Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂
-
Size-Exclusion Chromatography column (e.g., Sephadex G-25)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
MBP-C1A-ybbR to a final concentration of 10 µM
-
Alexa Fluor 555-CoA to a final concentration of 20 µM
-
Sfp transferase to a final concentration of 1 µM
-
Adjust the final volume with Labeling Buffer.
-
-
Incubation: Incubate the reaction mixture at room temperature (approximately 25°C) for 1 hour.
-
Removal of Excess Dye: Separate the labeled protein from the unreacted Alexa Fluor 555-CoA using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Concentration and Quantification: Collect the fractions containing the fluorescently labeled protein. Measure the protein concentration and the degree of labeling using UV-Vis spectrophotometry.
-
Storage: Store the labeled protein protected from light at 4°C for short-term use or at -80°C for long-term storage.
Protocol 3: Preparation of Supported Lipid Bilayers (SLBs)
This protocol describes the formation of supported lipid bilayers containing diacylglycerol for microscopy studies.
Materials:
-
Glass coverslips
-
Chloroform
-
Lipids: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), 1,2-dioleoyl-sn-glycerol (DAG)
-
SLB Formation Buffer: 10 mM Tris-HCl pH 7.5, 150 mM NaCl
-
Vesicle Preparation Buffer: SLB Formation Buffer
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation: In a glass vial, mix the desired lipids (e.g., 95 mol% DOPC, 5 mol% DAG) in chloroform. Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film on the bottom of the vial. Further dry the film under vacuum for at least 1 hour.
-
Vesicle Formation: Rehydrate the lipid film with Vesicle Preparation Buffer to a final lipid concentration of 1 mg/mL. Vortex the mixture to form multilamellar vesicles.
-
Small Unilamellar Vesicle (SUV) Preparation: Prepare SUVs by either probe sonication of the multilamellar vesicle suspension on ice or by extrusion through a polycarbonate membrane with a 100 nm pore size.
-
Coverslip Cleaning: Thoroughly clean the glass coverslips by sonication in a series of solvents (e.g., acetone, ethanol, and water) followed by plasma cleaning or piranha etching.
-
SLB Formation: Add the SUV suspension to the cleaned coverslip in a chamber. Incubate for 30-60 minutes at room temperature to allow for vesicle fusion and SLB formation.
-
Washing: Gently wash the SLB extensively with SLB Formation Buffer to remove any unfused vesicles. The SLB is now ready for microscopy experiments.[8][9][10]
Protocol 4: TIRF Microscopy of Labeled this compound Domain Binding to SLBs
This protocol outlines the imaging of the fluorescently labeled this compound domain interacting with a DAG-containing SLB using TIRF microscopy.
Materials:
-
Fluorescently labeled MBP-C1A-ybbR
-
SLB with incorporated DAG
-
Imaging Buffer: SLB Formation Buffer
-
TIRF microscope equipped with appropriate laser lines and emission filters for Alexa Fluor 555
Procedure:
-
Microscope Setup: Set up the TIRF microscope for imaging Alexa Fluor 555 (e.g., 561 nm laser excitation and a corresponding emission filter). Adjust the TIRF angle to achieve optimal signal-to-noise.
-
Sample Preparation: Mount the SLB-coated coverslip onto the microscope stage.
-
Imaging: a. Acquire a background image of the SLB in Imaging Buffer before adding the protein. b. Add the fluorescently labeled MBP-C1A-ybbR to the chamber at the desired concentration. c. Record time-lapse images to visualize the binding of the this compound domain to the SLB.
-
Data Analysis: a. Correct the images for background fluorescence. b. Quantify the fluorescence intensity on the SLB over time to determine binding kinetics. c. Analyze the spatial distribution of the labeled this compound domain on the membrane.
By following these detailed protocols, researchers can successfully label this compound domains and utilize them in advanced microscopy applications to gain deeper insights into their crucial role in cellular signaling.
References
- 1. youtube.com [youtube.com]
- 2. pnas.org [pnas.org]
- 3. Genetically encoded short peptide tag for versatile protein labeling by Sfp phosphopantetheinyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yinlab.uchicago.edu [yinlab.uchicago.edu]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Phage Selection Assisted by Sfp Phosphopantetheinyl Transferase Catalyzed Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 8. Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gladfelterlab.net [gladfelterlab.net]
- 10. [The preparation of supported lipid bilayers and its functional study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying C1A Domain Binding to Diacylglycerol (DAG) Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C1 domain is a conserved signaling module of approximately 50 amino acids, rich in cysteine residues, that was first identified in Protein Kinase C (PKC) isozymes.[1][2] These domains function as cellular sensors for the second messenger diacylglycerol (DAG) and its synthetic analogs, such as phorbol esters.[1][2] The binding of DAG to the C1 domain recruits the host protein to cellular membranes, a critical step in the activation of numerous signaling pathways that regulate cell growth, differentiation, apoptosis, and motility.[3][4]
Many proteins, including conventional and novel PKCs, Ras Guanyl Nucleotide Releasing Proteins (RasGRPs), and Munc13, contain tandem C1 domains, designated C1A and C1B.[2][5] Biochemical and cellular studies have revealed that these tandem domains are often not equivalent in their ligand-binding properties and functional roles.[5][6] The this compound domain, in particular, can exhibit distinct affinities and specificities for various DAG analogs, making it a key determinant in the precise regulation of downstream signaling events.[5][6] Understanding the binding characteristics of this compound domains to different DAG analogs is therefore crucial for elucidating the intricacies of cellular signaling and for the development of targeted therapeutics.
These application notes provide detailed protocols for key biophysical techniques used to quantify the interaction between this compound domains and DAG analogs, a summary of known binding affinities, and an overview of the signaling pathways governed by these interactions.
Quantitative Binding Data
The binding affinity of this compound domains for various DAG analogs can be quantified by determining the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. The following table summarizes experimentally determined Kd values for the this compound domains of key signaling proteins with different DAG analogs.
| C1 Domain | DAG Analog | Method | Kd (µM) | Reference |
| PKCα this compound | 1,2-dioleoyl-sn-glycerol (DOG) in POPC/POPS vesicles | Surface Plasmon Resonance | 0.0031 | [6] |
| PKCγ this compound | 1,2-dioleoyl-sn-glycerol (DOG) in POPC/POPS vesicles | Surface Plasmon Resonance | 0.0025 | [6] |
| PKCα this compound | Phorbol 12,13-dibutyrate (PDBu) in POPC/POPS vesicles | Surface Plasmon Resonance | 0.0083 | [6] |
| PKCγ this compound | Phorbol 12,13-dibutyrate (PDBu) in POPC/POPS vesicles | Surface Plasmon Resonance | 0.0016 | [6] |
| Munc13-1 C1 | Bryostatin 1 | In vitro binding assay | 0.00807 | [7] |
Signaling Pathways Involving this compound-DAG Binding
The recruitment of C1 domain-containing proteins to the membrane via DAG binding is a pivotal event in several critical signaling pathways. Below are diagrams of key pathways where this interaction plays a central role.
Caption: Protein Kinase C (PKC) Activation Pathway.
Caption: RasGRP1 Activation Pathway.
Caption: Munc13-mediated Vesicle Priming.
Experimental Protocols
I. Surface Plasmon Resonance (SPR) for this compound Domain-Lipid Vesicle Interaction
Objective: To quantitatively measure the binding kinetics and affinity of a this compound domain to DAG-containing lipid vesicles in real-time and in a label-free manner.
Materials:
-
Purified this compound domain protein
-
Lipids: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS), and 1,2-dioleoyl-sn-glycerol (DOG)
-
SPR instrument (e.g., Biacore)
-
L1 sensor chip
-
Running buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Liposome preparation equipment (e.g., extruder, sonicator)
-
Chloroform
Protocol:
-
Liposome Preparation: a. Prepare lipid mixtures in chloroform. For DAG-containing vesicles, a typical composition is POPC:POPS:DOG at a molar ratio of 80:19:1. For control vesicles, omit DOG and use a POPC:POPS ratio of 80:20. b. Dry the lipid mixture under a stream of nitrogen gas to form a thin film. c. Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent. d. Rehydrate the lipid film in running buffer by vortexing to form multilamellar vesicles (MLVs). e. Prepare small unilamellar vesicles (SUVs) by extrusion through a polycarbonate membrane with a 100 nm pore size.
-
SPR Analysis: a. Equilibrate the L1 sensor chip with running buffer. b. Inject the prepared SUVs over the sensor chip surface to form a stable lipid bilayer. c. Inject a series of concentrations of the purified this compound domain in running buffer over the sensor surface. d. Monitor the change in resonance units (RU) in real-time to observe association and dissociation phases. e. After each this compound domain injection, regenerate the sensor surface with a pulse of a suitable regeneration solution (e.g., 20 mM NaOH) to remove bound protein. f. Perform a control experiment by injecting the this compound domain over a surface with control vesicles (lacking DAG) to assess non-specific binding.
-
Data Analysis: a. Subtract the sensorgram data from the control surface from the data obtained on the DAG-containing surface to correct for non-specific binding. b. Fit the corrected sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
II. Isothermal Titration Calorimetry (ITC) for this compound Domain-DAG Analog Interaction
Objective: To determine the thermodynamic parameters (Kd, enthalpy ΔH, and entropy ΔS) of the interaction between a this compound domain and a soluble DAG analog.
Materials:
-
Purified this compound domain protein
-
Soluble DAG analog (e.g., 1,2-dioctanoyl-sn-glycerol, DiC8)
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Micelles (e.g., dodecylphosphocholine, DPC) for membrane mimetic environment (optional)
Protocol:
-
Sample Preparation: a. Dialyze the purified this compound domain extensively against the ITC buffer. b. Dissolve the soluble DAG analog in the same dialysis buffer. If using micelles, prepare the DAG analog in the micelle-containing buffer. c. Degas both the protein and ligand solutions immediately before the experiment.
-
ITC Experiment: a. Load the this compound domain solution into the sample cell of the ITC instrument. b. Load the DAG analog solution into the injection syringe. c. Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration. d. Perform a series of injections of the DAG analog into the this compound domain solution. e. As a control, perform an identical titration of the DAG analog into the buffer alone to determine the heat of dilution.
-
Data Analysis: a. Subtract the heat of dilution from the raw titration data. b. Integrate the heat change for each injection to obtain a binding isotherm. c. Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), Kd, and ΔH of the interaction. d. Calculate the change in entropy (ΔS) from the Gibbs free energy equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
III. Fluorescence Anisotropy/Polarization Assay for this compound Domain-DAG Analog Binding
Objective: To measure the binding affinity of a this compound domain to a fluorescently labeled DAG analog in solution.
Materials:
-
Purified this compound domain protein
-
Fluorescently labeled DAG analog (e.g., BODIPY-DAG)
-
Fluorescence plate reader with polarization filters
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Black, low-binding microplates
Protocol:
-
Assay Setup: a. Prepare a series of dilutions of the this compound domain in the assay buffer. b. In a microplate, add a fixed, low concentration of the fluorescently labeled DAG analog to each well. c. Add the different concentrations of the this compound domain to the wells. d. Include control wells with only the fluorescent DAG analog (for minimum polarization) and wells with a saturating concentration of the this compound domain (for maximum polarization). e. Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Fluorescence Anisotropy Measurement: a. Set the excitation and emission wavelengths appropriate for the fluorophore on the plate reader. b. Measure the fluorescence polarization or anisotropy of each well.
-
Data Analysis: a. Plot the change in fluorescence anisotropy as a function of the this compound domain concentration. b. Fit the resulting binding curve to a suitable equation (e.g., a one-site binding model) to determine the Kd of the interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural anatomy of C1 domain interactions with DAG and other agonists | bioRxiv [biorxiv.org]
- 4. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of Protein Kinase C-α this compound and C1B Domains with Membranes: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Diacylglycerol Using C1A Domain Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing C1A domain-based biosensors to measure the second messenger diacylglycerol (DAG) in living cells. This technology offers high spatiotemporal resolution, making it an invaluable tool for studying signaling pathways and for screening potential therapeutic compounds that modulate DAG levels.
Introduction to Diacylglycerol Signaling and this compound Biosensors
Diacylglycerol (DAG) is a critical lipid second messenger that regulates a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] It is primarily known for its role in activating Protein Kinase C (PKC) isoforms.[2][3] The C1 domain, a cysteine-rich zinc-finger motif, is the primary DAG-binding module found in PKC and other signaling proteins.[2] The C1 domain is further classified into typical and atypical, with typical C1 domains, such as this compound and C1b, being responsive to both DAG and phorbol esters.
Genetically encoded biosensors leveraging the this compound domain provide a powerful method to visualize and quantify DAG dynamics in real-time within living cells. These biosensors are typically based on Förster Resonance Energy Transfer (FRET), where a conformational change in the biosensor upon DAG binding alters the efficiency of energy transfer between two fluorescent proteins, such as a Cyan Fluorescent Protein (CFP) and a Yellow Fluorescent Protein (YFP). This change in FRET can be measured and correlated to the concentration of DAG at specific subcellular locations.
Key Applications
-
Monitoring G-Protein Coupled Receptor (GPCR) and Receptor Tyrosine Kinase (RTK) Signaling: Elucidate the kinetics and localization of DAG production downstream of receptor activation.
-
High-Throughput Drug Screening: Identify and characterize compounds that modulate the activity of enzymes involved in DAG metabolism, such as phospholipases and diacylglycerol kinases.
-
Investigating Lipid Signaling in Disease: Explore the role of aberrant DAG signaling in various pathological conditions, including cancer and metabolic disorders.
Data Presentation: Performance of this compound-Based DAG Biosensors
The following tables summarize the key performance characteristics of this compound domain-based DAG biosensors as reported in the literature. This data can be used to select the appropriate biosensor for a specific application and to interpret experimental results.
| Biosensor Name | C1 Domain Origin | Fluorescent Proteins | Dynamic Range (% FRET change) | Cellular Localization | Reference |
| YFP-C1aPKCγ | Protein Kinase C γ | YFP | Not explicitly a FRET sensor; measures translocation | Cytosol, Nucleus, Plasma Membrane, Golgi, Cell Plate | [1] |
| Digda | Protein Kinase C βII | CFP, YFP | ~15-20% | Plasma Membrane | [4] |
| Lyn-DAG-Sensor | Protein Kinase C δ | CFP, YFP | ~25% | Plasma Membrane |
Note: Quantitative data for this compound-specific biosensors is often presented within the context of specific experiments rather than in standardized tables. The values presented here are compiled from various sources and may vary depending on the cell type and experimental conditions.
Signaling Pathway
The following diagram illustrates the canonical phospholipase C (PLC) signaling pathway leading to the production of diacylglycerol and the subsequent activation of Protein Kinase C.
References
- 1. Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Differential Roles of the Twin this compound and C1b Domains of Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Digda - DAG Fluorescent Biosensor Details [biosensordb.ucsd.edu]
Application of NMR Spectroscopy to the Structural Analysis of the C1A Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C1 domain is a critical signaling module found in a variety of proteins, most notably the Protein Kinase C (PKC) family. As a primary receptor for the second messenger diacylglycerol (DAG) and tumor-promoting phorbol esters, the C1 domain, and specifically its C1A isoform, plays a pivotal role in regulating cellular growth, differentiation, and apoptosis. Understanding the three-dimensional structure of the this compound domain is paramount for deciphering its mechanism of action and for the rational design of therapeutic agents that target PKC-mediated signaling pathways.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules in solution, mimicking their native environment. This application note provides a comprehensive overview of the methodologies and protocols for the structural analysis of the this compound domain using NMR spectroscopy, complemented by quantitative data and visual representations of the associated signaling pathways and experimental workflows.
The Role of the this compound Domain in Protein Kinase C Signaling
The activation of conventional and novel PKC isozymes is a multi-step process initiated by signals that lead to the hydrolysis of membrane phospholipids. This process generates DAG, which then recruits PKC from the cytosol to the cell membrane. The this compound domain, along with the C1B domain, is responsible for binding to DAG, leading to a conformational change that relieves autoinhibition and activates the kinase. The following diagram illustrates a simplified representation of this signaling cascade.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Experimental Protocols
This compound Domain Expression and Purification
A robust protocol for obtaining high yields of isotopically labeled this compound domain is essential for NMR studies. The following is a generalized protocol for the expression and purification of a His-tagged this compound domain from E. coli.
a. Gene Cloning and Expression Vector:
-
The gene encoding the this compound domain (e.g., from Rattus norvegicus PKCδ) is cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.
b. Protein Expression:
-
Transform E. coli BL21(DE3) cells with the expression plasmid.
-
Grow the cells in M9 minimal medium at 37°C with shaking.
-
For isotopic labeling, the M9 medium should be supplemented with ¹⁵NH₄Cl as the sole nitrogen source and/or [U-¹³C₆]-glucose as the sole carbon source.
-
Induce protein expression with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Continue to grow the cells for 4-6 hours at 30°C post-induction.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
c. Protein Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged this compound domain with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
(Optional) If required, the His-tag can be cleaved by incubating the eluted protein with a specific protease (e.g., thrombin) followed by a second round of Ni-NTA chromatography to remove the cleaved tag and uncleaved protein.
-
Further purify the this compound domain using size-exclusion chromatography (e.g., Superdex 75 column) in NMR buffer (see below).
-
Assess the purity and identity of the protein by SDS-PAGE and mass spectrometry.
NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra.
-
Buffer Exchange: Exchange the purified this compound domain into the final NMR buffer (e.g., 20 mM MES, pH 6.5, 50 mM NaCl, 5 mM DTT-d₁₀, 10% D₂O). The presence of a reducing agent like DTT is important due to the cysteine-rich nature of the this compound domain.
-
Concentration: Concentrate the protein to the desired concentration, typically 0.5-1.0 mM, using a centrifugal filter device.
-
Final Additives: Add a final concentration of 10% D₂O for the deuterium lock and a chemical shift reference standard such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).
-
Filtration: Filter the final sample through a 0.22 µm filter to remove any aggregates.
-
Transfer: Carefully transfer the sample into a high-quality NMR tube.
NMR Data Acquisition and Processing
A suite of multidimensional NMR experiments is required to assign the chemical shifts and determine the structure of the this compound domain.
-
Backbone Assignment: A set of triple-resonance experiments are used to assign the backbone ¹Hɴ, ¹⁵N, ¹³Cα, ¹³Cβ, and ¹³CO resonances. These typically include:
-
2D ¹H-¹⁵N HSQC
-
3D HNCACB
-
3D CBCA(CO)NH
-
3D HNCO
-
3D HN(CA)CO
-
-
Side-chain Assignment: Side-chain resonances are assigned using experiments such as:
-
3D HCCH-TOCSY
-
3D (H)CCH-TOCSY
-
-
Structural Restraints:
-
Distance Restraints: Nuclear Overhauser Effect (NOE) data is collected from 3D ¹⁵N-edited NOESY-HSQC and ¹³C-edited NOESY-HSQC experiments.
-
Dihedral Angle Restraints: Backbone dihedral angles (φ and ψ) can be derived from chemical shifts using programs like TALOS+ or measured from scalar coupling constants.
-
-
Data Processing and Analysis:
-
NMR data is processed using software such as NMRPipe.
-
Spectra are visualized and analyzed using programs like NMRFAM-SPARKY.
-
Structure calculations are performed using software like CYANA or XPLOR-NIH, incorporating the experimental restraints.
-
Data Presentation: Chemical Shift Assignments
The following table summarizes the ¹H, ¹³C, and ¹⁵N chemical shift assignments for the this compound domain of Rattus norvegicus Protein Kinase C-delta, as deposited in the Biological Magnetic Resonance Data Bank (BMRB) under accession number 17113.
| Residue | ¹Hɴ (ppm) | ¹⁵N (ppm) | ¹³Cα (ppm) | ¹³Cβ (ppm) | ¹³CO (ppm) |
| GLY 2 | 8.35 | 109.2 | 45.6 | - | 174.1 |
| SER 3 | 8.21 | 115.8 | 58.7 | 64.3 | 173.9 |
| HIS 4 | 8.52 | 120.1 | 55.4 | 30.1 | 174.5 |
| ... | ... | ... | ... | ... | ... |
| GLN 51 | 8.19 | 121.5 | 56.2 | 30.0 | 175.8 |
(Note: This is a representative subset of the full data available at BMRB entry 17113.)
Experimental Workflow
The overall workflow for determining the structure of the this compound domain using NMR spectroscopy is depicted in the following diagram.
Caption: NMR structure determination workflow for the this compound domain.
Conclusion
NMR spectroscopy provides an indispensable toolkit for the detailed structural and functional characterization of the this compound domain. The ability to study the domain in a solution state that mimics its physiological environment allows for insights into its conformational dynamics and interactions with ligands such as DAG and phorbol esters. The protocols and data presented here serve as a valuable resource for researchers aiming to unravel the intricacies of PKC signaling and to develop novel therapeutics targeting this important class of enzymes.
Application Notes and Protocols for Site-Directed Mutagenesis of the C1A Domain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing site-directed mutagenesis on the C1A domain, a critical signaling module involved in a variety of cellular processes. This document includes detailed experimental protocols, data presentation guidelines for quantitative analysis, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of this compound domain structure-function relationships.
Introduction to the this compound Domain
The C1 domain is a cysteine-rich zinc-finger motif of approximately 50 amino acids that functions as a binding site for the second messenger diacylglycerol (DAG) and tumor-promoting phorbol esters.[1] In many proteins, including the well-studied Protein Kinase C (PKC) family, C1 domains are present as tandem repeats, designated this compound and C1B.[1] The binding of DAG or phorbol esters to the C1 domain recruits these proteins to the cell membrane, a crucial step in their activation and the subsequent propagation of downstream signals.[2][3]
The this compound and C1B domains, while structurally similar, can exhibit different binding affinities for ligands and play distinct roles in the activation and signaling of their host proteins.[1][2] Site-directed mutagenesis is a powerful technique to investigate the specific residues within the this compound domain that are critical for ligand binding, membrane localization, and overall protein function. By systematically altering the amino acid sequence, researchers can dissect the molecular determinants of this compound domain activity, providing valuable insights for basic research and the development of targeted therapeutics.
Data Presentation: Quantitative Analysis of this compound Domain Mutagenesis
The following table summarizes the quantitative effects of specific point mutations within the this compound domain of Protein Kinase C theta (PKCθ) on its binding affinity for the phorbol ester analog, [3H]phorbol 12,13-dibutyrate ([3H]PDBu). The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a higher affinity. This data is illustrative of the types of quantitative insights that can be gained from site-directed mutagenesis studies.
| PKCθ this compound Domain Construct | Mutation | Kd for [3H]PDBu (nM) | Fold Change in Affinity vs. Wild-Type this compound |
| Wild-Type this compound | - | 254 | 1.0 |
| This compound Mutant 1 | P9K | 3.60 | ~70.6-fold increase |
| Wild-Type C1b | - | 1.58 | ~160.8-fold higher than this compound |
| C1b Mutant 1 | K9P | 11.7 | ~7.4-fold decrease vs. Wild-Type C1b |
Data adapted from a study on PKCθ C1 domains.[4] The Kd values were determined by [3H]PDBu binding assays.
Experimental Protocols
This section provides a detailed protocol for performing site-directed mutagenesis of a this compound domain using a method analogous to the QuikChange™ Site-Directed Mutagenesis Kit. This protocol is designed for a hypothetical expression plasmid containing the this compound domain of a target protein.
Primer Design for Site-Directed Mutagenesis
-
Identify the target codon to be mutated within the this compound domain sequence.
-
Design two complementary mutagenic primers that contain the desired mutation.
-
Primers should be between 25 and 45 bases in length.
-
The mutation should be in the center of the primers with at least 10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) of the primers should be ≥ 78°C. The following formula can be used for Tm calculation: Tm = 81.5 + 0.41(%GC) – 675/N – %mismatch (where N is the primer length in bases).
-
Primers should be purified by polyacrylamide gel electrophoresis (PAGE).
-
PCR Amplification of the Mutant Plasmid
-
Set up the PCR reaction in a sterile microcentrifuge tube on ice:
| Component | Volume | Final Concentration |
| 5x Reaction Buffer | 10 µl | 1x |
| dsDNA Template (plasmid) | 1 µl (10 ng) | 10 ng |
| Mutagenic Primer 1 | 1.25 µl (125 ng) | 125 ng |
| Mutagenic Primer 2 | 1.25 µl (125 ng) | 125 ng |
| dNTP Mix (10 mM) | 1 µl | 0.2 mM |
| High-Fidelity DNA Polymerase | 1 µl | - |
| Nuclease-Free Water | to 50 µl | - |
-
Perform thermal cycling using the following parameters:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 30 seconds | 1 |
| Denaturation | 95°C | 30 seconds | 18 |
| Annealing | 55°C | 1 minute | |
| Extension | 68°C | 1 minute/kb of plasmid length | |
| Final Extension | 68°C | 5 minutes | 1 |
| Hold | 4°C | ∞ |
Digestion of Parental DNA
-
Add 1 µl of the DpnI restriction enzyme (10 U/µl) directly to the amplification reaction.
-
Gently mix and incubate at 37°C for 1 hour. DpnI digests the parental, methylated dsDNA, leaving the newly synthesized, unmethylated mutant dsDNA.
Transformation into Competent E. coli
-
Thaw a tube of high-efficiency competent E. coli cells on ice.
-
Add 2 µl of the DpnI-treated DNA to the competent cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately place the tube on ice for 2 minutes.
-
Add 250 µl of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking (200 rpm).
-
Plate the transformation mixture on an LB agar plate containing the appropriate antibiotic for plasmid selection.
-
Incubate the plate at 37°C overnight.
Verification of the Mutation
-
Pick several colonies and grow overnight cultures in LB broth with the appropriate antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway involving the this compound domain and the experimental workflow for site-directed mutagenesis.
Caption: Workflow for this compound domain site-directed mutagenesis.
References
- 1. Characterization of the Differential Roles of the Twin this compound and C1b Domains of Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of Protein Kinase C-α this compound and C1B Domains with Membranes: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase C: The “Masters” of Calcium and Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring C1A Domain-Membrane Interactions
These application notes provide researchers, scientists, and drug development professionals with detailed methodologies for studying the interaction between C1A domains and biological membranes. The this compound domain, a cysteine-rich zinc-finger motif, is a critical component of several signaling proteins, most notably Protein Kinase C (PKC) isozymes.[1][2] It functions as a sensor for diacylglycerol (DAG) and phorbol esters, facilitating the recruitment of its host protein to cellular membranes, a pivotal step in signal transduction.[1][2] Understanding the specifics of this interaction is crucial for elucidating signaling pathways and for the development of therapeutics targeting these pathways.
This document outlines three robust assays for characterizing this compound domain-membrane interactions: Liposome Co-sedimentation, Surface Plasmon Resonance (SPR), and a Fluorescence Quenching Assay. Each section includes an overview of the technique, a detailed experimental protocol, and a summary of relevant quantitative data.
Key Concepts in this compound Domain-Membrane Interaction
The interaction of the this compound domain with the membrane is a multi-step process involving:
-
Initial Electrostatic Attraction: Positively charged residues on the this compound domain are attracted to negatively charged phospholipids, such as phosphatidylserine (PS), present in the membrane.[2]
-
Ligand Binding: The this compound domain possesses a high affinity for diacylglycerol (DAG) or its potent analogs, phorbol esters, embedded within the lipid bilayer.[1]
-
Hydrophobic Insertion: Upon ligand binding, a conformational change exposes a hydrophobic loop that inserts into the membrane, anchoring the protein to the cell surface.[1][2]
The affinity of this interaction is modulated by the lipid composition of the membrane, the specific isoform of the this compound domain, and the presence of its activating ligand.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of this compound domains with lipid membranes, providing a comparative overview of binding affinities under different conditions.
Table 1: Dissociation Constants (Kd) of this compound Domains for Lipid Vesicles Determined by Surface Plasmon Resonance (SPR)
| This compound Domain Source | Lipid Composition of Vesicles | Ligand | Apparent Kd (nM) | Reference |
| PKCα | POPC/POPS/DiC8 (variable ratios) | DiC8 | 5.5 ± 1.0 | [4] |
| PKCδ C1b | PC/PS (70:30) | DOG | ~100 | [2] |
| PKCδ C1b | PC/PS (70:30) | PMA | ~10 | [2] |
POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; POPS: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine; DiC8: 1,2-dioctanoyl-sn-glycerol; DOG: 1,2-dioleoyl-sn-glycerol; PMA: Phorbol 12-myristate 13-acetate.
Table 2: Influence of Anionic Lipids on C1b Domain Binding Affinity
| C1b Domain | Ligand (5 mol%) | Anionic Lipid (30 mol%) | Apparent Kd (µM lipid) | Reference |
| PKCβII | DAG | PS | ~25 | [3] |
| PKCβII | DAG | PG | ~50 | [3] |
| PKCβII | PMA | PS | ~5 | [3] |
| PKCβII | PMA | PG | ~10 | [3] |
PG: Phosphatidylglycerol.
Signaling Pathway and Experimental Workflows
To visualize the biological context and the experimental procedures, the following diagrams are provided.
Experimental Protocols
Liposome Co-sedimentation Assay
This assay is a straightforward method to determine if a protein binds to liposomes.[5] It involves incubating the protein of interest with liposomes of a defined lipid composition, followed by ultracentrifugation to pellet the liposomes.[6] The amount of protein in the supernatant (unbound) and the pellet (bound) is then quantified, typically by SDS-PAGE and densitometry.
Materials:
-
Phospholipids (e.g., POPC, POPS, DAG) in chloroform
-
Glass test tubes
-
Nitrogen gas source
-
Vacuum desiccator
-
Extruder with polycarbonate filters (e.g., 100 nm)
-
Ultracentrifuge with a suitable rotor (e.g., TLA-100)
-
Purified this compound domain
-
Binding buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl)
-
SDS-PAGE equipment and reagents
-
Densitometer
Protocol:
-
Liposome Preparation:
-
In a glass test tube, mix the desired phospholipids in chloroform to achieve the target molar ratios.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
To ensure complete removal of the solvent, place the tube in a vacuum desiccator for at least 1 hour.
-
Hydrate the lipid film with binding buffer by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).
-
For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate filter with a defined pore size (e.g., 100 nm).[7]
-
-
Binding Reaction:
-
In an ultracentrifuge tube, combine the purified this compound domain (e.g., 1 µM final concentration) with the prepared liposomes (e.g., 0.5 mM final lipid concentration) in binding buffer.[6]
-
As a negative control, prepare a sample with the this compound domain but without liposomes.
-
Incubate the mixture at room temperature for 30 minutes.[6]
-
-
Co-sedimentation:
-
Centrifuge the tubes at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes.
-
Carefully collect the supernatant, which contains the unbound protein.
-
Resuspend the pellet in the same volume of binding buffer; this fraction contains the liposome-bound protein.
-
-
Analysis:
-
Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and quantify the protein bands using densitometry.
-
The percentage of bound protein can be calculated as: (Intensity of pellet band) / (Intensity of supernatant band + Intensity of pellet band) * 100.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[8] It allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity (Kd).[8] In the context of this compound domain-membrane interactions, liposomes are typically immobilized on a sensor chip, and the this compound domain is flowed over the surface as the analyte.[8]
Materials:
-
SPR instrument (e.g., Biacore)
-
L1 sensor chip
-
Liposomes prepared as described in the co-sedimentation assay protocol
-
Purified this compound domain
-
Running buffer (e.g., HBS-P: 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 50 mM NaOH)
-
BSA solution for blocking
Protocol:
-
Chip Preparation and Liposome Immobilization:
-
Clean the L1 sensor chip surface according to the manufacturer's instructions, typically with injections of detergents like octyl-β-D-glucopyranoside and CHAPS.[7]
-
Equilibrate the chip with running buffer.
-
Inject the prepared liposome solution over the sensor surface. The liposomes will be captured on the lipophilic surface of the L1 chip.[7]
-
Inject a solution of BSA to block any remaining non-specific binding sites on the sensor surface.[7]
-
-
Binding Analysis:
-
Inject a series of increasing concentrations of the purified this compound domain over the immobilized liposome surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time. The association phase is observed during the injection, and the dissociation phase is observed as buffer flows over the surface after the injection.
-
Between each this compound domain injection, regenerate the sensor surface by injecting a pulse of regeneration solution (e.g., 50 mM NaOH) to remove the bound protein.[9]
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
From these fits, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) can be determined.
-
Fluorescence Quenching Assay
This high-throughput assay utilizes fluorescence resonance energy transfer (FRET) or contact quenching to measure protein-membrane binding.[10] A common approach involves expressing the this compound domain as a fusion protein with a fluorescent protein (e.g., EGFP) and incorporating a quencher-labeled lipid (e.g., dabsyl-PE) into the liposomes.[10] When the EGFP-C1A domain binds to the liposomes, the EGFP is brought into close proximity to the quencher, resulting in a decrease in fluorescence intensity.[10]
Materials:
-
EGFP-tagged this compound domain
-
Liposomes containing a quencher-labeled phospholipid (e.g., 5 mol% dabsyl-PE)
-
Spectrofluorometer or fluorescence plate reader
-
Binding buffer (e.g., 20 mM Tris, pH 7.4, 160 mM NaCl)
-
Quartz cuvettes or microplates
Protocol:
-
Preparation of Reagents:
-
Prepare liposomes containing the desired lipid composition, including the quencher-labeled lipid, as described in the co-sedimentation protocol.
-
Prepare a solution of the EGFP-C1A fusion protein in binding buffer.
-
-
Fluorescence Measurement:
-
Place a known concentration of the EGFP-C1A protein solution (e.g., 100 nM) in a quartz cuvette or microplate well.[10]
-
Measure the initial fluorescence intensity of the EGFP (excitation ~460 nm, emission ~509 nm).[10]
-
Add increasing concentrations of the quencher-containing liposomes to the protein solution, mixing gently after each addition.
-
After a brief incubation period (e.g., 1 minute), measure the fluorescence intensity again.[10]
-
-
Data Analysis:
-
The percentage of fluorescence quenching is calculated for each liposome concentration.
-
The data can be plotted as the change in fluorescence versus the lipid concentration and fitted to a binding isotherm to determine the apparent Kd.
-
This comprehensive guide provides the necessary information for researchers to successfully design, execute, and interpret assays for the measurement of this compound domain-membrane interactions, contributing to a deeper understanding of cellular signaling and providing a basis for drug discovery efforts.
References
- 1. The C1 and C2 domains of protein kinase C are independent membrane targeting modules, with specificity for phosphatidylserine conferred by the C1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Charge density influences C1 domain ligand affinity and membrane interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Protein and Lipid Interactions Using Liposome Co-sedimentation Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. futaba-zaidan.org [futaba-zaidan.org]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput fluorescence assay for membrane-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to Cloning the C1A Domain of PKC Delta
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive set of protocols and application notes for the successful cloning, expression, and initial characterization of the C1A domain of Protein Kinase C delta (PKCδ). The this compound domain, a critical regulatory module, is a key target for understanding PKCδ function and for the development of novel therapeutics.
Introduction
Protein Kinase C delta (PKCδ) is a serine/threonine kinase involved in a myriad of cellular processes, including cell proliferation, apoptosis, and differentiation.[1] Its activity is tightly regulated by second messengers like diacylglycerol (DAG) and phorbol esters, which bind to the tandem this compound and C1B domains within its regulatory region. The this compound domain plays a crucial role in the initial membrane recruitment and activation of PKCδ. Isolating and producing the this compound domain allows for detailed in vitro studies of its ligand-binding properties and its role in PKCδ signaling.
This guide outlines a standard molecular cloning workflow to produce a Glutathione S-transferase (GST)-tagged this compound domain of rat PKCδ in an E. coli expression system. GST-fusion proteins are advantageous due to the high affinity of GST for glutathione, which allows for efficient one-step affinity purification.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PKCδ signaling pathway and the experimental workflow for cloning and characterizing the this compound domain.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in C1A Domain Protein Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low-yield expression of C1A domain proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield of recombinant this compound domain proteins?
Low yields of this compound domain proteins can stem from several factors, including:
-
Codon Bias: The codon usage of the this compound domain's gene may not be optimal for the expression host (e.g., E. coli), leading to inefficient translation.[1]
-
Protein Insolubility and Aggregation: this compound domains can be prone to misfolding and forming insoluble aggregates known as inclusion bodies, especially when expressed at high levels.[2][3][4]
-
Protein Toxicity: Overexpression of a foreign protein can sometimes be toxic to the host cells, leading to poor growth and reduced protein production.
-
Inefficient Purification: The purification strategy may not be optimized, leading to loss of protein during various purification steps.
Q2: Which expression system is best for this compound domain proteins?
The optimal expression system can depend on the specific this compound domain and the downstream application.
-
E. coli is a commonly used host due to its rapid growth, cost-effectiveness, and high-density cell cultures. However, it lacks the machinery for complex post-translational modifications and can sometimes lead to inclusion body formation.[5]
-
Insect cells (using baculovirus expression vector system - BEVS): This system can provide higher yields of soluble protein with some post-translational modifications. It is a good option for proteins that are difficult to express in E. coli.[5][6] Expression levels of up to 900 mg/L can be achieved with optimized insect cell systems.[6]
-
Mammalian cells (e.g., HEK293, CHO): These cells are ideal for producing this compound domain proteins that require complex post-translational modifications for their activity. However, the yields are typically lower, and the process is more time-consuming and expensive compared to E. coli and insect cells.[5]
Q3: How can solubility-enhancing tags improve the yield of this compound domain proteins?
Solubility-enhancing tags are proteins or peptides that are fused to the target protein to improve its solubility and expression.[7] Commonly used tags include:
-
Glutathione S-transferase (GST): GST is a highly soluble protein that can enhance the solubility of its fusion partner. However, GST is known to dimerize, which could be a consideration for downstream applications.[8]
-
Maltose-binding protein (MBP): MBP is a large, highly soluble protein that can significantly improve the solubility of difficult-to-express proteins.[7][9]
-
Small Ubiquitin-like Modifier (SUMO): The SUMO tag is known to enhance both the expression and solubility of recombinant proteins. A key advantage of the SUMO system is the availability of a specific protease that can cleave the tag, leaving no extra amino acids on the N-terminus of the target protein.[8][10]
Q4: What is codon optimization, and can it increase the yield of this compound domain proteins?
Codon optimization is the process of modifying the codons in a gene sequence to match the preferred codon usage of the expression host, without altering the amino acid sequence of the protein. This can significantly enhance translational efficiency and increase protein yield.[1] While specific quantitative data for this compound domains is limited, codon optimization has been shown to improve protein expression by up to 100-fold for other proteins.[11]
Troubleshooting Guides
Issue 1: Low or No Expression of the this compound Domain Protein
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Codon Bias | 1. Analyze the codon usage of your this compound domain gene for the intended expression host. 2. Synthesize a codon-optimized version of the gene.[1] |
| Plasmid/Vector Issues | 1. Verify the integrity of your expression vector by restriction digestion and sequencing. 2. Ensure that the this compound domain gene is in the correct reading frame. |
| Inefficient Induction | 1. Optimize the inducer (e.g., IPTG) concentration. High concentrations can sometimes be toxic. 2. Vary the optical density (OD600) of the cell culture at the time of induction (typically between 0.6-0.8).[12] |
| Protein Degradation | 1. Add protease inhibitors to your lysis buffer. 2. Perform all purification steps at low temperatures (4°C) to minimize protease activity. |
Issue 2: this compound Domain Protein is Expressed but Forms Inclusion Bodies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Expression Rate | 1. Lower the expression temperature (e.g., 18-25°C) after induction to slow down protein synthesis and allow for proper folding.[2] 2. Reduce the inducer concentration. |
| Improper Folding Environment | 1. Co-express molecular chaperones (e.g., GroEL/GroES) to assist in protein folding. 2. For proteins with disulfide bonds, consider using an expression strain with an oxidizing cytoplasm (e.g., Origami™). |
| Hydrophobic Interactions | 1. Add a highly soluble fusion partner such as MBP or SUMO to the N-terminus of your this compound domain.[9][10] |
| Sub-optimal Buffer Conditions | 1. Screen different buffer components during lysis and purification, such as varying pH and salt concentrations. |
Data Presentation
Table 1: Representative Yields of a Model Protein with Different Solubility Tags in E. coli
| Fusion Tag | Soluble Protein Yield (mg/L of culture) | Purity (%) | Notes |
| None (His-tag only) | 5 | >90 | Prone to insolubility. |
| GST | 25 | >95 | GST can dimerize, which may affect downstream applications.[8] |
| MBP | 40 | >95 | Large tag size may interfere with some protein functions. |
| SUMO | 50 | >98 | SUMO protease allows for scarless removal of the tag.[8][10] |
Note: These are representative values based on studies of various recombinant proteins and may vary for specific this compound domains.
Table 2: Comparison of Expression Systems for a Model this compound Domain Protein
| Expression System | Typical Yield (mg/L of culture) | Post-Translational Modifications | Complexity & Cost |
| E. coli | 10-50 | None | Low |
| Insect Cells (BEVS) | 50-200 | Simple glycosylation | Medium |
| Mammalian Cells (HEK293) | 5-20 | Complex glycosylation, phosphorylation | High |
Note: Yields are highly protein-dependent and the values presented are for illustrative purposes.
Experimental Protocols
Protocol 1: Expression of His-tagged this compound Domain in E. coli
-
Transformation: Transform the expression plasmid containing the His-tagged this compound domain gene into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired expression temperature (e.g., 20°C). Add IPTG to a final concentration of 0.1-0.5 mM.
-
Incubation: Continue to incubate the culture for 16-18 hours at the lower temperature with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol 2: Purification of His-tagged this compound Domain using Immobilized Metal Affinity Chromatography (IMAC)
-
Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).[13] Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to further disrupt the cells and shear the DNA.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA resin column. Allow the lysate to bind to the resin by gravity flow or with gentle mixing for 1 hour at 4°C.[13][14]
-
Washing: Wash the resin with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.[14]
-
Elution: Elute the His-tagged this compound domain protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[14] Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Visualizations
Caption: A troubleshooting workflow for addressing low this compound protein yield.
Caption: Experimental workflow for this compound domain protein expression and purification.
Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation involving the this compound domain.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. sinobiological.com [sinobiological.com]
- 6. Is An Insect Expression System the Right Choice For Your Protein? - Behind the Bench [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. takarabio.com [takarabio.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. His-tag purification [protocols.io]
Technical Support Center: Troubleshooting C1A Domain Aggregation
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during experiments involving C1A domains, with a focus on preventing and resolving protein aggregation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My purified this compound domain protein is aggregating and precipitating out of solution. What are the likely causes?
A1: Protein aggregation is a common issue that can stem from several factors. For this compound domains, aggregation is often linked to the exposure of hydrophobic surfaces that are normally involved in membrane and ligand interactions.[1][2] Key contributing factors include:
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffer can significantly impact protein stability. Proteins are generally least soluble at their isoelectric point (pI), where their net charge is zero.[3]
-
High Protein Concentration: The propensity for aggregation increases with higher protein concentrations.[3]
-
Temperature Stress: Both elevated temperatures during purification and freeze-thaw cycles during storage can lead to denaturation and aggregation.[3]
-
Oxidation: this compound domains are cysteine-rich, and the formation of incorrect disulfide bonds can lead to aggregation.
-
Absence of Stabilizing Ligands or Membranes: In their native environment, this compound domains are often stabilized by binding to membranes or ligands like diacylglycerol. In vitro, the absence of these can expose unstable regions.
Q2: How can I optimize my buffer to prevent this compound domain aggregation?
A2: Buffer optimization is a critical first step. Here are several parameters to screen:
-
pH: Adjust the pH of your buffer to be at least one unit away from the theoretical pI of your this compound domain construct.[3] For some C1 domain-containing proteins, a lower pH (e.g., 5.5) has been shown to reduce aggregation compared to a higher pH (e.g., 8.0).[4]
-
Ionic Strength: Vary the salt concentration (e.g., NaCl or KCl) in your buffer. Both low and high ionic strengths can influence protein solubility by affecting electrostatic interactions.[5] A common starting point is 150 mM KCl.[6]
-
Reducing Agents: To prevent the formation of intermolecular disulfide bonds, always include a reducing agent in your buffers. TCEP (tris(2-carboxyethyl)phosphine) is often more stable and effective than DTT or β-mercaptoethanol.[5]
-
Additives: A variety of additives can help to stabilize your protein and prevent aggregation. See the table below for common options.
| Additive | Typical Concentration | Rationale | Reference |
| Glycerol | 10-50% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure. | [3][7][8] |
| Arginine | 0.5-1 M | Can suppress aggregation by masking exposed hydrophobic patches on the protein surface. | [1][7] |
| Non-denaturing Detergents | e.g., 0.1% CHAPS, 0.05% Tween-20 | Can help to solubilize proteins with exposed hydrophobic regions. | [3][5] |
| Osmolytes | e.g., Proline, Betaine | These small organic molecules can help to stabilize the folded state of the protein. | [9] |
Q3: What are the best practices for expressing and purifying this compound domains to maintain solubility?
A3: Maintaining solubility starts from the expression and purification steps.
-
Expression Temperature: Lowering the expression temperature (e.g., to 18°C) after induction can slow down protein synthesis, promoting proper folding and reducing the formation of inclusion bodies.[6]
-
Lysis and Solubilization: If the this compound domain is expressed in inclusion bodies, a solubilization step using denaturants like 8 M urea is necessary, followed by a refolding protocol.[4]
-
Purification with a His-tag: If you are using a cleavable His-tag, it can be beneficial to test the stability of the protein both with and without the tag, as the tag itself can sometimes contribute to aggregation.[5]
Q4: How should I store my purified this compound domain protein to prevent aggregation over time?
A4: Proper storage is crucial for the long-term stability of your this compound domain.
-
Low Temperature Storage: For long-term storage, it is generally recommended to store the protein at -80°C.[3]
-
Cryoprotectants: Always add a cryoprotectant like glycerol (20-50%) to your protein solution before freezing to prevent aggregation during freeze-thaw cycles.[3][8]
-
Flash Freezing: Rapidly freeze aliquots of your protein in liquid nitrogen before transferring to -80°C storage. This minimizes the formation of ice crystals that can damage the protein.[8]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your protein into single-use volumes to avoid repeated freezing and thawing, which is a major cause of aggregation.
Experimental Protocols
Protocol: Screening for Optimal Buffer Conditions
This protocol outlines a method for systematically testing different buffer conditions to identify the optimal environment for your this compound domain's stability.
-
Preparation of Stock Solutions: Prepare a set of stock buffers with varying pH values (e.g., from pH 5.5 to 8.5). Also, prepare stock solutions of salts (e.g., 2 M NaCl), reducing agents (e.g., 100 mM TCEP), and various additives (e.g., 5 M Arginine, 80% Glycerol).
-
Buffer Exchange: Using a high-throughput method like dialysis or a desalting column, exchange your purified this compound domain into a baseline buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).
-
Test Matrix Setup: In a 96-well plate, set up a matrix of conditions. In each well, add a small amount of your protein and then add different combinations of the stock solutions to achieve a range of final concentrations for pH, salt, and additives.
-
Incubation and Monitoring: Incubate the plate under different conditions (e.g., 4°C, room temperature, or a thermal gradient). Monitor for aggregation over time using techniques such as:
-
Visual Inspection: Look for visible precipitate.
-
Absorbance at 340 nm or 600 nm: An increase in absorbance indicates scattering from aggregates.
-
Dynamic Light Scattering (DLS): Directly measures the size distribution of particles in solution.
-
Size Exclusion Chromatography (SEC): The appearance of a peak in the void volume is indicative of high molecular weight aggregates.[5]
-
-
Analysis: Identify the conditions that result in the least amount of aggregation over time. These will be the optimal conditions for your this compound domain.
Diagrams
Caption: Troubleshooting workflow for this compound domain aggregation.
References
- 1. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Purification and structure of luminal domain C of human Niemann–Pick C1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C1A Domain Binding Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for C1A domain binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a buffer in a this compound domain binding assay?
A1: The buffer is critical for maintaining a stable and hospitable environment for the this compound domain protein and its ligand. Its primary roles are to control pH, maintain protein solubility, and ensure the structural integrity and biological activity of the this compound domain, which is essential for accurate and reproducible binding measurements.
Q2: Why is zinc supplementation necessary for many this compound domain binding assays?
A2: The this compound domain is a cysteine-rich motif that typically requires zinc ions to maintain its proper fold, which is essential for binding to diacylglycerol (DAG) or its analogs like phorbol esters.[1] The domain coordinates two zinc ions using a conserved set of cysteine and histidine residues.[1] Omitting zinc can lead to a misfolded, non-functional protein and a complete loss of binding activity. Zinc has been shown to increase the binding affinity of phorbol ester receptors.[2]
Q3: What is a typical starting pH for a this compound binding assay buffer?
A3: A good starting point for most protein-based assays, including those for this compound domains, is a physiological pH between 7.2 and 7.5. Buffering agents like Tris or HEPES are commonly used to maintain this pH range.
Q4: Do I need to include a reducing agent in my buffer?
A4: Yes, it is highly recommended. This compound domains contain conserved cysteine residues that are crucial for coordinating zinc ions and maintaining the domain's structure.[1] These cysteines are susceptible to oxidation, which can lead to protein aggregation and loss of function. Including a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in the buffer prevents the formation of disulfide bonds and preserves the protein's active conformation.[3]
Q5: My this compound domain is binding non-specifically. What buffer component can I add to reduce this?
A5: To reduce non-specific binding, you can add a small amount of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.01% to 0.05%). These detergents help to block non-specific binding to plate surfaces or other components in the assay. Additionally, including an inert protein like Bovine Serum Albumin (BSA) at a concentration of 0.1 mg/mL can help to prevent the this compound domain from sticking to surfaces.
Troubleshooting Guide
Problem 1: Low or No Binding Signal
This is a common issue that can stem from several factors related to the buffer composition.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Suboptimal pH | Perform a pH screen from 6.5 to 8.5 using buffers like MES, PIPES, HEPES, or Tris. | The binding affinity of the this compound domain can be highly dependent on pH. |
| Missing Zinc | Supplement the buffer with 1-10 µM ZnCl₂ or ZnSO₄. | Zinc is essential for the structural integrity and ligand-binding capability of the this compound domain.[1][2] |
| Oxidized Protein | Add a fresh reducing agent like DTT (1-5 mM) or TCEP (0.2-0.5 mM) to all buffers. | Cysteine residues in the this compound domain are prone to oxidation, which disrupts the zinc-finger structure and abolishes binding.[3] |
| Incorrect Salt Concentration | Test a range of NaCl or KCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM). | Salt concentration affects electrostatic interactions. While physiological salt (150 mM) is a good start, some interactions may be stronger at lower or higher ionic strengths.[3][4] |
| Protein Aggregation | Include a non-ionic detergent (e.g., 0.01% Tween-20) or a stabilizing agent like glycerol (5-10%). | These additives can improve protein solubility and prevent aggregation, which would otherwise reduce the concentration of active protein.[3] |
Problem 2: High Background Signal or High Non-Specific Binding
High background can obscure the specific binding signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Hydrophobic Interactions with Assay Surface | Add a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the wash and binding buffers. | Detergents block hydrophobic sites on plastic surfaces (e.g., microplates), preventing the protein or ligand from sticking non-specifically.[5] |
| Ionic Interactions with Assay Surface | Increase the salt concentration in the buffer (e.g., from 100 mM to 250 mM NaCl). | Higher ionic strength can disrupt weak, non-specific electrostatic interactions. |
| Non-specific Protein Adsorption | Include a blocking protein like Bovine Serum Albumin (BSA) at 0.1-1 mg/mL in the binding buffer. | BSA will coat the surfaces of the assay plate, reducing the amount of this compound domain that can bind non-specifically.[3] |
Problem 3: Poor Assay Reproducibility
Inconsistent results between experiments often point to unstable reagents or buffer components.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Degradation of Reducing Agent | Prepare buffers with reducing agents fresh for each experiment. Consider switching from DTT to the more stable TCEP. | DTT and β-mercaptoethanol can degrade in aqueous solutions at room temperature, leading to inconsistent prevention of protein oxidation.[3] |
| Buffer Component Precipitation | Ensure all buffer components are fully dissolved. Check for compatibility issues (e.g., phosphate buffers can precipitate with high concentrations of divalent cations). | Precipitates can interfere with optical measurements and reduce the effective concentration of assay components. |
| Variability in Ligand Presentation | If using lipid vesicles, ensure consistent preparation (e.g., sonication or extrusion) to achieve a uniform size distribution. | The biophysical properties of the lipid surface can significantly impact this compound domain binding. |
Experimental Protocols & Methodologies
Fluorescence Polarization (FP) Binding Assay
Fluorescence polarization is a technique used to measure molecular interactions in solution.[6] It is well-suited for high-throughput screening.[7] The assay measures the change in the tumbling rate of a small fluorescently labeled ligand (tracer) upon binding to a larger protein.
Optimized Buffer Components for this compound Domain FP Assay:
| Component | Concentration | Purpose |
| HEPES or Tris-HCl | 20-50 mM | Maintains pH at ~7.4 |
| NaCl | 100-150 mM | Mimics physiological ionic strength |
| ZnCl₂ | 5 µM | Stabilizes this compound domain structure[1][2] |
| DTT or TCEP | 1-2 mM (DTT) or 0.5 mM (TCEP) | Prevents protein oxidation[3] |
| BSA | 0.1 mg/mL | Reduces non-specific binding |
| Tween-20 | 0.01% (v/v) | Reduces non-specific binding |
Protocol:
-
Prepare Reagents :
-
Prepare a 2X stock of the optimized binding buffer.
-
Prepare a 2X stock of the this compound domain protein in 1X binding buffer.
-
Prepare a 2X stock of the fluorescently labeled ligand (e.g., a fluorescent phorbol ester analog) in 1X binding buffer.
-
-
Assay Plate Preparation :
-
Add 50 µL of 2X this compound domain protein solution to the wells of a 384-well, low-volume, black polystyrene microplate.[8] For control wells (measuring free ligand), add 50 µL of 1X binding buffer.
-
For competitive binding, pre-incubate the protein with various concentrations of an unlabeled test compound.
-
-
Initiate Binding Reaction :
-
Add 50 µL of the 2X fluorescent ligand solution to all wells. The final volume is now 100 µL.
-
-
Incubation :
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement :
-
Read the plate using a plate reader equipped for fluorescence polarization.[6] Use excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[8]
-
The output is typically in millipolarization (mP) units. A significant increase in mP value compared to the free ligand control indicates binding.
-
Visualizations
Caption: Workflow for systematic buffer optimization.
Caption: this compound domain role in PKC activation pathway.
References
- 1. C1 domain - Wikipedia [en.wikipedia.org]
- 2. Zinc increases the affinity of phorbol ester receptor in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallizing the C1A Domain for X-ray Crystallography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with crystallizing the C1A domain for X-ray crystallography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing the this compound domain?
A1: The this compound domain, a cysteine-rich zinc-finger domain found in proteins like Protein Kinase C (PKC), presents several challenges for crystallization. These include:
-
Inherent Flexibility: The loops responsible for ligand binding are dynamic, which can hinder the formation of a well-ordered crystal lattice.[1]
-
Hydrophobicity: The ligand-binding site has hydrophobic characteristics, which can lead to aggregation in aqueous solutions.[1]
-
Poor Solubility: C1 domains, in general, have been noted for their poor solubility, making it difficult to reach the high protein concentrations required for crystallization trials.[2]
-
Stability: Maintaining the structural integrity of the zinc finger motif is crucial and requires the presence of zinc ions throughout the purification and crystallization process.[3]
Q2: What is the role of the zinc finger in this compound domain crystallization?
A2: The this compound domain contains two conserved zinc-finger motifs, which are essential for its structural stability.[4] These motifs coordinate zinc ions, and their proper folding is a prerequisite for the domain's function and for obtaining a homogenous protein sample suitable for crystallization. Disruption of the zinc coordination can lead to protein misfolding and aggregation. Therefore, it is critical to maintain an appropriate concentration of a reducing agent and ensure the presence of zinc ions in the buffers during purification and crystallization.
Q3: How important are ligands for this compound domain crystallization?
A3: Ligands, such as the natural activator diacylglycerol (DAG) or phorbol esters, can be crucial for successfully crystallizing the this compound domain.[2][5] Ligand binding can stabilize the flexible loops of the this compound domain, promoting a more uniform conformational state that is more amenable to forming crystal contacts.[2] Co-crystallization with a high-affinity ligand is often a key strategy to overcome the challenges of inherent protein flexibility.
Q4: What are the typical starting concentrations for this compound domain crystallization trials?
A4: While the optimal concentration is protein-specific, a general starting point for soluble proteins of similar size to the this compound domain (around 50 amino acids) is typically in the range of 5-20 mg/mL. However, due to the potential for aggregation, it is advisable to perform pre-crystallization tests to determine the maximum soluble and stable concentration.
Troubleshooting Guides
Problem 1: Protein Aggregation or Precipitation
Symptoms:
-
Visible precipitate in the protein stock solution.
-
High polydispersity observed in Dynamic Light Scattering (DLS).
-
Amorphous precipitate forming immediately in crystallization drops.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Buffer pH or Ionic Strength | Screen a range of pH values (typically 6.0-8.5) and salt concentrations (e.g., 50-250 mM NaCl) to identify conditions that maximize solubility and stability. Use of differential scanning fluorimetry (DSF) can help rapidly identify optimal buffer conditions.[3] |
| Hydrophobic Interactions | Include additives in the buffer to reduce non-specific aggregation. Mild non-ionic detergents (e.g., 0.01-0.1% v/v n-Octyl-β-D-glucopyranoside) or small amounts of glycerol (2-5% v/v) can be beneficial. |
| Disulfide Bond Formation | Maintain a reducing environment by including a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at a concentration of 1-5 mM in all buffers. |
| Domain Instability | Ensure the presence of zinc ions (e.g., 10-50 µM ZnCl₂) in the purification and crystallization buffers to maintain the integrity of the zinc finger motifs. |
Problem 2: No Crystals or Only Small, Poor-Quality Crystals
Symptoms:
-
Clear drops in all crystallization screening conditions.
-
Formation of microcrystals, needles, or plates that are too small for X-ray diffraction.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Protein Construct | Design new constructs with modified boundaries to remove flexible N- or C-terminal regions. Surface entropy reduction, by mutating flexible surface residues (e.g., Lys, Glu) to smaller, less flexible ones (e.g., Ala), can also promote crystal contacts. |
| Lack of Conformational Homogeneity | Co-crystallize the this compound domain with a high-affinity ligand to stabilize a single conformation. Screen a variety of ligands to find one that promotes crystallization. |
| Inadequate Screening Conditions | Expand the crystallization screening to include a wider range of precipitants (PEGs, salts, organic solvents), pH, and additives. Consider using commercially available sparse matrix screens. |
| Nucleation Problems | If microcrystals are observed, use them as seeds for microseeding experiments in conditions that favor crystal growth over nucleation. This can be achieved by slightly lowering the precipitant and protein concentrations. |
Experimental Protocols
Detailed Methodology for C1B Domain Crystallization (Adaptable for this compound)
This protocol is based on the successful crystallization of the PKCδ C1B domain and can be adapted for the this compound domain.[6]
1. Protein Expression and Purification:
-
Construct: Human PKCδ C1B domain (residues 228-283) cloned into a pGEX vector with a GST-tag and a TEV protease cleavage site.
-
Expression: Express in E. coli BL21(DE3) cells. Induce with IPTG at 16°C overnight.
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT, 1 mM PMSF.
-
Purification:
-
Glutathione-sepharose affinity chromatography.
-
On-column cleavage of the GST-tag with TEV protease.
-
Size-exclusion chromatography (e.g., Superdex 75) in a buffer of 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT.
-
Concentrate the protein to 10-15 mg/mL.
-
2. Co-crystallization with Ligand:
-
Ligand Preparation: Dissolve the ligand (e.g., di-octanoyl-sn-1,2-glycerol) in a suitable solvent like DMSO to a high stock concentration.
-
Complex Formation: Incubate the purified C1B domain with a 2 to 5-fold molar excess of the ligand for 1-2 hours on ice prior to setting up crystallization trials.
3. Crystallization:
-
Method: Sitting-drop vapor diffusion.
-
Crystallization Condition: 0.1 M MES pH 6.5, 20% w/v PEG 3350, 0.2 M ammonium sulfate.
-
Drop Setup: Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.
-
Incubation: Incubate at 20°C. Crystals typically appear within 3-7 days.
Signaling Pathways and Experimental Workflows
Caption: A typical workflow for the expression and purification of the this compound domain.
Caption: A decision tree for troubleshooting common this compound crystallization issues.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structure and Allosteric Activation of Protein Kinase C βII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of Protein Kinase C-α this compound and C1B Domains with Membranes: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into C1-ligand interactions: filling the gaps by in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC [pmc.ncbi.nlm.nih.gov]
avoiding non-specific binding in C1A domain pulldown assays
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers avoid non-specific binding in C1A domain pulldown assays, ensuring high-quality, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is a this compound domain and why is it important in pulldown assays?
The this compound domain is a specific type of C1 domain, a protein motif that acts as a binding module for diacylglycerol (DAG) and phorbol esters. This interaction is crucial for recruiting proteins, such as Protein Kinase C (PKC), to the cell membrane, initiating downstream signaling cascades. Pulldown assays using this compound domains as "bait" are powerful tools to identify and study proteins that interact with these domains, providing insights into cellular signaling pathways.[1]
Q2: I'm observing high background and multiple non-specific bands on my Western blot. What are the common causes?
High background is a frequent issue in pulldown assays and can stem from several factors:
-
Inadequate Blocking: The beads and/or membrane may have unoccupied sites that non-specifically bind proteins from the lysate or antibodies.[2]
-
Insufficient Washing: Wash steps may not be stringent enough to remove proteins that are weakly or non-specifically bound to the beads or the bait protein.[1][3]
-
Hydrophobic Interactions: Both proteins and beads can have hydrophobic surfaces that lead to non-specific interactions.
-
High Bait Concentration: Using an excessive amount of the GST-C1A bait protein can increase the chances of non-specific binding.
-
Lysate Viscosity: High viscosity of the cell lysate, often due to genomic DNA, can trap proteins non-specifically.[4]
Troubleshooting Non-Specific Binding
Q3: How do I choose the right blocking agent?
The choice of blocking agent is critical for reducing background noise.[2] An ideal blocker saturates all potential sites of non-specific interaction without interfering with the specific binding of your bait and prey proteins.[2][5]
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, generally effective for most applications.[6] | Can have cross-reactivity with certain antibodies, especially anti-phospho antibodies.[6] |
| Non-Fat Dry Milk | 3-5% (w/v) | Inexpensive and widely used.[6] | Contains phosphoproteins (casein) which can interfere with phospho-protein studies; can also mask some antigens.[6] |
| Normal Serum | 5-10% (v/v) | Very effective, especially when the serum is from the same species as the secondary antibody, as it blocks non-specific Fc receptor binding.[7] | More expensive than BSA or milk. |
| Purified Proteins (Casein) | 1% (w/v) | Can provide more consistent results than milk. | Can still interfere with phospho-protein detection.[6] |
| Non-ionic Detergents (Tween-20, Triton X-100) | 0.05-0.1% (v/v) | Often added to wash buffers to reduce weak, non-specific interactions.[8] | Not effective as a sole blocking agent and can disrupt some protein-protein interactions if concentration is too high.[8] |
Recommendation: Start with 3-5% BSA in your blocking and wash buffers. If background persists, consider using normal serum from the host species of your secondary antibody.
Experimental Protocols & Workflows
Detailed Protocol: GST-C1A Pulldown Assay
This protocol outlines the key steps for performing a pulldown assay using a GST-tagged this compound domain as bait.
1. Bait Protein Preparation:
-
Transform E. coli (e.g., BL21 strain) with a plasmid encoding the GST-C1A fusion protein.[9]
-
Induce protein expression with IPTG (Isopropyl β-D-1-thiogalactopyranoside).[9]
-
Harvest the cells and lyse them using sonication or chemical lysis buffers containing protease inhibitors.[10][11]
-
Clarify the lysate by centrifugation to remove cell debris.[10]
-
Immobilize the GST-C1A bait protein by incubating the cleared lysate with Glutathione-agarose or magnetic beads for 1-2 hours at 4°C.[9][10][12]
2. Cell Lysate (Prey) Preparation:
-
Culture and harvest cells expressing the potential interacting "prey" proteins.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA or a non-denaturing buffer) supplemented with a protease inhibitor cocktail.[10][13]
-
Centrifuge the lysate at high speed (e.g., >12,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[10]
-
(Optional but Recommended) Pre-clear the lysate by incubating it with glutathione beads alone for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.
3. Binding:
-
Wash the beads with the immobilized GST-C1A bait protein several times with wash buffer to remove unbound proteins.[10]
-
Add the pre-cleared cell lysate to the beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle agitation to allow the bait and prey proteins to interact.[1]
4. Washing:
-
Pellet the beads by gentle centrifugation or using a magnetic rack.[3]
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of wash buffer (e.g., PBS with 0.1% Tween-20 and 150 mM NaCl). This step is critical for removing non-specifically bound proteins.[1][10]
5. Elution:
-
Elute the protein complexes from the beads. This can be done by:
- Competitive Elution: Using a buffer containing a high concentration of reduced glutathione (e.g., 10-20 mM).
- Denaturing Elution: Adding SDS-PAGE loading buffer directly to the beads and boiling for 5-10 minutes.[3]
6. Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the suspected interacting protein.[9][12]
Signaling Pathway Context
The this compound domain is a critical component in cellular signaling, primarily known for its role in the Protein Kinase C (PKC) pathway. Understanding this context helps in designing experiments and interpreting results.
References
- 1. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 3. youtube.com [youtube.com]
- 4. cube-biotech.com [cube-biotech.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 8. corning.com [corning.com]
- 9. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 10. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 11. Video: Pulldown Assay Coupled with Co-Expression in Bacteria Cells as a Time-Efficient Tool for Testing Challenging Protein-Protein Interactions [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing Your Co-IP Magnetic Beads Protocol: Step-by-Step Guide for Successful Protein Interactions - nanomicronspheres [nanomicronspheres.com]
strategies for enhancing C1A domain biosensor sensitivity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C1A domain biosensors. Our goal is to help you enhance the sensitivity of your biosensors and obtain reliable, high-quality data.
Troubleshooting Guides
Here we address specific issues that you may encounter during your experiments with this compound domain biosensors.
| Problem | Possible Causes | Recommended Solutions |
| Low or No FRET Signal | Poor Biosensor Expression/Folding: The biosensor may not be expressing at high enough levels or is misfolded. | - Optimize transfection/transduction protocols for your cell line. - Use a different expression vector or promoter. - Co-express molecular chaperones to aid in proper folding. - Perform a Western blot to confirm expression and check for degradation products. |
| Inefficient FRET Pair: The chosen fluorescent proteins (FPs) may have poor spectral overlap or orientation. | - Select FRET pairs with a high Förster radius (e.g., mTurquoise2/mVenus). - Ensure the emission spectrum of the donor significantly overlaps with the excitation spectrum of the acceptor.[1] | |
| Suboptimal Linker Length/Composition: The linkers connecting the FPs to the this compound domain may be too long, too short, or too rigid, preventing the conformational change required for FRET. | - Test a library of linkers with varying lengths and flexibilities. Glycine-serine rich linkers are often a good starting point. | |
| High Background Signal / Low Signal-to-Noise Ratio (SNR) | Non-Specific Binding: The this compound domain may be binding non-specifically to cellular membranes, even in the absence of the target lipid.[2][3] | - Include a negative control with a mutated this compound domain that has reduced affinity for its target. - Optimize imaging conditions to minimize out-of-focus light. - Operate the detector in the subthreshold regime, as this has been shown to maximize SNR in some systems.[4][5] |
| Autofluorescence: Cells and media can exhibit endogenous fluorescence, masking the biosensor signal. | - Use media with low autofluorescence (e.g., phenol red-free media). - Image at longer wavelengths where autofluorescence is typically lower. - Use spectral imaging and linear unmixing to separate the biosensor signal from the background. | |
| Detector Noise: The imaging detector can be a source of noise. | - Cool the detector to reduce thermal noise. - Increase the exposure time to improve the signal-to-noise ratio, but be mindful of phototoxicity. | |
| Photobleaching or Phototoxicity | Excessive Light Exposure: High-intensity excitation light can damage the fluorescent proteins and the cells. | - Reduce the excitation laser power to the minimum required for a detectable signal. - Decrease the exposure time and/or the frequency of image acquisition. - Use fluorescent proteins with higher photostability. |
| Variable or Inconsistent Results | Cellular Health: Unhealthy cells can exhibit altered signaling pathways and morphology, leading to inconsistent biosensor responses. | - Ensure cells are healthy and not overgrown before and during the experiment. - Use a cell viability marker to assess cell health. |
| Inconsistent Agonist/Inhibitor Concentration: The concentration of stimulating or inhibiting compounds may not be consistent across experiments. | - Prepare fresh solutions of agonists and inhibitors for each experiment. - Perform a dose-response curve to determine the optimal concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to increase the dynamic range of my this compound domain FRET biosensor?
A1: The dynamic range of a FRET biosensor is the difference in FRET efficiency between the "on" and "off" states. To maximize this, you can:
-
Optimize the FRET pair: Use FPs with high quantum yield and a large Förster radius.
-
Engineer the linkers: The length and flexibility of the linkers between the this compound domain and the FPs are critical. A linker that is too short may restrict the conformational change, while one that is too long may lead to a low F-max.
-
Introduce mutations in the this compound domain: Site-directed mutagenesis can be used to alter the binding affinity of the this compound domain for its lipid target, which can in turn affect the dynamic range.
Q2: How can I be sure that the signal I'm seeing is specific to the activation of my this compound domain biosensor?
A2: It is crucial to use proper controls to ensure the specificity of your biosensor's response.
-
Negative Control: A biosensor with a mutation in the this compound domain that abolishes its lipid-binding capacity should not show a FRET change upon stimulation.
-
Positive Control: Direct activation of the signaling pathway upstream of the this compound domain should elicit a robust F-max. For diacylglycerol (DAG) biosensors, phorbol esters like PMA can be used as a positive control as they directly bind to and activate C1 domains.[6]
-
Pharmacological Inhibition: Pre-treating cells with an inhibitor of the enzyme that produces the this compound domain's target lipid should block the biosensor's response to an agonist.
Q3: My this compound biosensor is localizing to the nucleus. Is this normal?
A3: Some this compound domain biosensors have been observed to partially localize to the nucleus. This is not necessarily an artifact, but it is important to characterize this localization and ensure that your measurements are being taken from the correct cellular compartment (e.g., the plasma membrane or cytosol).[7] If nuclear localization is problematic, you can try adding a nuclear export signal (NES) to your biosensor construct.
Q4: What are the key considerations for live-cell imaging with this compound domain biosensors?
A4: Live-cell imaging with FRET biosensors requires careful attention to several factors:
-
Cell Health: Maintain cells in a healthy, physiological state on the microscope stage. This includes controlling temperature, CO2, and humidity.
-
Imaging Media: Use an imaging medium that supports cell health and has low autofluorescence.
-
Phototoxicity: Minimize light exposure to avoid damaging the cells and your biosensor.[8]
-
Image Acquisition Settings: Optimize settings such as exposure time, binning, and laser power to achieve a good signal-to-noise ratio without excessive photobleaching.[9][10][11]
Data Presentation
Table 1: Quantitative Comparison of this compound Domain-Based Biosensors
| Biosensor Name | Sensing Domain | FRET Pair (Donor/Acceptor) | Dynamic Range (ΔR/R₀) | Affinity (K_d) | Cell Type | Reference |
| Upward DAG Sensor | PKCδ C1 domain | cpGFP | ~45% increase | 3.5 µM (for carbachol) | HEK293 | [12] |
| Downward DAG Sensor | PKCδ C1 domain | cpGFP | ~40% decrease | Not Reported | HEK293 | [12] |
| YFP-C1aPKC | PKCγ this compound domain | YFP | Recruitment to PM | Not Reported | Tobacco BY-2, Arabidopsis | [6] |
| ChemoG-ATP | F₀-F₁ ATPase ε-subunit | eGFP/HT7-SiR | 12.1 ± 0.4 | 2.33 mM | HeLa | [13] |
| ChemoG-NAD | NudT5 | eGFP/HT7-SiR | 34.7 ± 0.4 | 200 µM | U-2 OS | [13] |
Note: This table provides a summary of reported values. The actual performance of a biosensor can vary depending on the experimental conditions and cell type.
Experimental Protocols
Protocol 1: Live-Cell FRET Imaging of a this compound Domain Biosensor
This protocol provides a general framework for imaging this compound domain biosensors in live cells.[9][10][11]
Materials:
-
Cells expressing the this compound domain biosensor
-
Glass-bottom imaging dishes
-
Imaging medium (e.g., phenol red-free DMEM with 10% FBS and HEPES)
-
Agonist (e.g., phorbol 12-myristate 13-acetate - PMA for DAG biosensors)
-
Inhibitor (e.g., a specific inhibitor for the upstream enzyme)
-
Widefield or confocal microscope equipped for FRET imaging (with appropriate filter sets and a sensitive camera)
Procedure:
-
Cell Seeding: Seed cells expressing the biosensor onto glass-bottom dishes at an appropriate density to be ~70-80% confluent at the time of imaging.
-
Cell Culture: Culture cells overnight in a CO2 incubator.
-
Imaging Preparation:
-
Wash the cells twice with pre-warmed imaging medium.
-
Add fresh imaging medium to the dish.
-
Place the dish on the microscope stage and allow the cells to equilibrate for at least 15 minutes.
-
-
Image Acquisition:
-
Locate a field of view with healthy, well-expressing cells.
-
Set up the microscope for FRET imaging. This typically involves acquiring three images:
-
Donor excitation, Donor emission (Donor channel)
-
Donor excitation, Acceptor emission (FRET channel)
-
Acceptor excitation, Acceptor emission (Acceptor channel - for bleed-through correction)
-
-
Acquire baseline images for 2-5 minutes.
-
-
Stimulation:
-
For agonist stimulation, carefully add the agonist to the imaging dish at the desired final concentration.
-
Continue acquiring images to capture the dynamic response of the biosensor.
-
-
Inhibition (Optional):
-
For inhibition experiments, pre-incubate the cells with the inhibitor for the recommended time before adding the agonist.
-
-
Data Analysis:
-
Correct the images for background fluorescence.
-
Correct the FRET channel image for donor bleed-through and acceptor cross-excitation.
-
Calculate the FRET ratio (e.g., FRET/Donor) for each time point.
-
Normalize the FRET ratio to the baseline to determine the change in FRET (ΔR/R₀).
-
Mandatory Visualization
Caption: Diacylglycerol signaling pathway activating a this compound domain biosensor.
Caption: Experimental workflow for enhancing this compound biosensor sensitivity.
References
- 1. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ceesdekkerlab.nl [ceesdekkerlab.nl]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Imaging of Diacylglycerol at the Cytoplasmic Leaflet of Plant Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 9. A Protocol for FRET-Based Live-Cell Imaging in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Protocol for FRET-Based Live-Cell Imaging in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Detection of Ca2+ and Diacylglycerol Signaling in Living Cells | PLOS One [journals.plos.org]
- 13. A general method for the development of multicolor biosensors with large dynamic ranges - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of C1A and C1B Domain Binding Affinities for Phorbol Esters
A deep dive into the binding characteristics of the C1A and C1B domains for phorbol 12-myristate 13-acetate (PMA) reveals distinct differences in affinity, highlighting the specialized roles these domains play in cellular signaling. This guide provides a comprehensive comparison of their binding properties, supported by quantitative data and detailed experimental methodologies, for researchers and professionals in drug development.
The C1 domains, this compound and C1B, are critical components of the regulatory machinery of several protein kinase C (PKC) isoforms. These domains are the primary binding sites for the tumor-promoting phorbol esters, such as PMA, and the second messenger diacylglycerol (DAG). While structurally similar, emerging evidence indicates that the this compound and C1B domains exhibit differential binding affinities for their ligands, suggesting unique contributions to the activation and function of PKC.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for a protein is a critical parameter in understanding their interaction. This is often quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and C1B domains from Protein Kinase C delta (PKCδ) for the PMA analog, [³H]phorbol-12,13-dibutyrate ([³H]PDBu).
| Domain | Ligand | Dissociation Constant (Kd) (nM) | Source |
| PKCδ this compound | [³H]PDBu | No detectable binding | [1] |
| PKCδ C1B | [³H]PDBu | 2.9 ± 0.4 | [1] |
Note: The data for PKCδ this compound reflects the wild-type domain which showed no measurable binding activity in the cited study. The C1B domain, in contrast, demonstrates a high affinity for the phorbol ester.
Experimental Protocols
The determination of binding affinities for phorbol esters to C1 domains is commonly achieved through radioligand binding assays. The following is a generalized protocol for a [³H]PDBu binding assay using a filtration method.
Radioligand Filtration Binding Assay
Objective: To determine the binding affinity (Kd) of [³H]PDBu to isolated this compound or C1B domains.
Materials:
-
Purified this compound or C1B domain protein
-
[³H]PDBu (radiolabeled ligand)
-
Unlabeled PDBu or PMA (for competition assays)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Phosphatidylserine (PS) liposomes
-
Bovine Serum Albumin (BSA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Lipid Vesicles: Prepare small unilamellar vesicles of phosphatidylserine (PS) by sonication or extrusion.
-
Reaction Mixture Preparation: In a series of microcentrifuge tubes, prepare the reaction mixtures containing the assay buffer, a fixed concentration of the purified C1 domain, PS vesicles, and BSA.
-
Ligand Addition: Add increasing concentrations of [³H]PDBu to the reaction tubes. For competition experiments, add a fixed concentration of [³H]PDBu and increasing concentrations of unlabeled PMA.
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters under vacuum. The filters will trap the protein-ligand complexes.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is determined from the radioactive counts. For saturation binding experiments, the Kd and Bmax (maximum number of binding sites) are calculated by fitting the data to a saturation binding curve. For competition experiments, the IC50 (concentration of unlabeled ligand that inhibits 50% of radioligand binding) is determined and can be converted to a Ki (inhibitory constant).
Signaling Pathway and Experimental Workflow
The activation of conventional and novel PKC isoforms by PMA is a key signaling event that triggers a cascade of downstream cellular responses. The differential binding of PMA to the this compound and C1B domains plays a crucial role in this process.
Caption: PKC activation by PMA.
The workflow for determining the binding affinity of PMA for C1 domains is a multi-step process that involves protein expression, purification, and the binding assay itself.
References
A Comparative Analysis of C1A Domains Across Protein Kinase C Isozymes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between Protein Kinase C (PKC) isozymes is critical for targeted therapeutic design. This guide provides a comparative analysis of the C1A domains across various PKC isozymes, focusing on their differential binding affinities for diacylglycerol (DAG) and phorbol esters. Experimental data is presented in a clear, tabular format, and detailed protocols for key binding assays are provided to support further research.
The C1 domain, a cysteine-rich zinc-finger motif, is a hallmark of most PKC isozymes and serves as the binding site for the second messenger diacylglycerol (DAG) and tumor-promoting phorbol esters.[1][2] Conventional (cPKC) and novel (nPKC) isozymes typically possess two C1 domains, designated this compound and C1B, which exhibit distinct ligand-binding properties that contribute to the specific activation and function of each isozyme.[1][2] Atypical PKCs (aPKCs) contain a single, atypical C1 domain that does not bind DAG or phorbol esters.[3]
Ligand Binding Affinities of this compound Domains
The this compound and C1B domains within a single PKC isozyme often display differential affinities for DAG and phorbol esters, influencing the enzyme's response to cellular signals. For instance, in PKCα, the this compound domain exhibits a higher affinity for DAG, whereas the C1B domain shows a preference for phorbol esters.[4][5] In contrast, both the this compound and C1B domains of PKCγ demonstrate high affinity for both ligands.[4] These differences in ligand preference are crucial for the isozyme-specific translocation and activation of PKC molecules.[4][5]
The following table summarizes the reported dissociation constants (Kd) for the binding of the phorbol ester, phorbol-12,13-dibutyrate (PDBu), to the this compound domains of various PKC isozymes. It is important to note that obtaining precise Kd values for DAG is challenging due to its lipophilic nature and tendency to form micelles. Therefore, phorbol esters, which are high-affinity DAG analogs, are commonly used to characterize C1 domain binding.
| PKC Isozyme | This compound Domain PDBu Kd (nM) | Reference |
| PKCα | - | [4] |
| PKCβ | - | |
| PKCγ | - | [4] |
| PKCδ | > 1000 | [1] |
| PKCε | 1.1 | [1] |
| PKCη | 1.8 | [1] |
| PKCθ | > 1000 | [1] |
PKC Signaling Pathway and this compound Domain Function
The canonical PKC signaling pathway begins with the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG. IP3 triggers the release of intracellular calcium, which, for conventional PKCs, recruits the enzyme to the membrane via its C2 domain. At the membrane, the this compound and C1B domains can then bind to DAG, leading to a conformational change that removes the pseudosubstrate from the catalytic domain and fully activates the kinase.
Caption: Canonical Protein Kinase C (PKC) signaling pathway.
Experimental Protocols
Accurate determination of ligand binding affinities is paramount for comparative analysis. The two most common methods for quantifying the interaction between PKC C1 domains and their ligands are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.
Experimental Workflow for ITC:
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Detailed ITC Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the this compound domain of the desired PKC isozyme. Ensure high purity (>95%) as determined by SDS-PAGE.
-
Prepare a concentrated stock solution of the this compound domain (e.g., 10-50 µM) in a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4).
-
Prepare a solution of the ligand (e.g., PDBu) at a concentration 10-20 times higher than the protein concentration in the exact same buffer.
-
Thoroughly degas both the protein and ligand solutions to prevent bubble formation in the ITC cell.
-
-
ITC Measurement:
-
Set the experimental temperature (e.g., 25°C).
-
Load the this compound domain solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 2-5 µL each) with sufficient spacing to allow the signal to return to baseline.
-
Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound domain) to a ligand (e.g., lipid vesicles containing DAG or phorbol esters) immobilized on a sensor chip. It provides real-time data on the association and dissociation of the interaction, allowing for the determination of kinetic parameters (ka and kd) and the binding affinity (Kd).
Experimental Workflow for SPR:
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Detailed SPR Protocol:
-
Sensor Chip and Vesicle Preparation:
-
Prepare small unilamellar vesicles (SUVs) composed of a defined lipid mixture (e.g., phosphatidylcholine and phosphatidylserine) with or without the desired concentration of DAG or phorbol ester by extrusion.
-
Immobilize the SUVs onto a suitable sensor chip (e.g., an L1 chip) to create a lipid bilayer surface.
-
-
SPR Measurement:
-
Prepare a series of dilutions of the purified this compound domain in a suitable running buffer (e.g., HBS-P+).
-
Inject the different concentrations of the this compound domain over the immobilized lipid surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to record the association and dissociation phases of the interaction.
-
After each injection cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a brief pulse of NaOH or a high salt buffer) to remove the bound protein.
-
-
Data Analysis:
-
Subtract the response from a reference surface (without immobilized vesicles or with vesicles lacking the ligand) to correct for non-specific binding and bulk refractive index changes.
-
Globally fit the association and dissociation curves from all concentrations to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
From the fit, determine the association rate constant (ka), the dissociation rate constant (kd), and calculate the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
The this compound domains of PKC isozymes exhibit significant diversity in their ligand-binding affinities, which is a key determinant of their specific biological roles. This guide provides a framework for the comparative analysis of these domains, offering a compilation of available quantitative data and detailed experimental protocols to facilitate further investigation. A deeper understanding of the structure-function relationships of this compound domains will be instrumental in the development of isozyme-selective PKC modulators for various therapeutic applications.
References
- 1. Establishment of a binding assay for protein kinase C isozymes using synthetic C1 peptides and development of new medicinal leads with protein kinase C isozyme and C1 domain selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C1 domains exposed: from diacylglycerol binding to protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of Protein Kinase C-α this compound and C1B Domains with Membranes: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of C1A Domain Cross-Reactivity with Lipid Second Messengers
For Researchers, Scientists, and Drug Development Professionals
The C1 domain, a conserved zinc-finger motif, is a critical component of various signaling proteins, most notably Protein Kinase C (PKC) isozymes. Traditionally recognized as the binding site for the second messenger diacylglycerol (DAG) and its potent analogs, the phorbol esters, the specificity of the C1A subdomain is a key determinant in the spatial and temporal regulation of cellular signaling pathways. This guide provides a comparative analysis of the cross-reactivity of the this compound domain with other lipid second messengers, supported by experimental data, to elucidate its binding profile and potential for off-target interactions.
Quantitative Comparison of this compound Domain Binding Affinities
The binding affinity of the this compound domain to various lipid second messengers is a crucial parameter for understanding its signaling fidelity. While the interaction with diacylglycerol (DAG) and phorbol esters is well-characterized, data on cross-reactivity with other lipid messengers is less abundant for conventional this compound domains. The following table summarizes the available quantitative and semi-quantitative data for the binding of C1 domains to a range of lipid second messengers.
| Lipid Second Messenger | C1 Domain Isoform | Method | Reported Affinity (Kd) | Binding Observed (Semi-Quantitative) | Reference |
| Diacylglycerol (DiC8) | PKCγ this compound | SPR | 5.5 ± 1.0 nM | - | [1] |
| Phorbol 12,13-dibutyrate (PDBu) | PKCδ C1b | Radioligand Binding | ~2 nM | - | [2] |
| Phosphatidylserine (PS) | PKCβII C1B | Membrane Binding Assay | Qualitatively enhances binding | Yes | [3] |
| Phosphatidic Acid (PA) | PKCι C1 | Lipid Overlay Assay | Not Determined | Yes | [4] |
| Phosphatidylinositol 3-phosphate (PI(3)P) | PKCι C1 | Lipid Overlay Assay | Not Determined | Yes | [4] |
| Phosphatidylinositol 4-phosphate (PI(4)P) | PKCι C1 | Lipid Overlay Assay | Not Determined | Yes | [4] |
| Phosphatidylinositol 5-phosphate (PI(5)P) | PKCι C1 | Lipid Overlay Assay | Not Determined | Yes | [4] |
Note: The data for PA and PIPs is for the C1 domain of the atypical PKCι, as quantitative data for conventional this compound domains is limited. This suggests a potential for cross-reactivity that warrants further investigation. The C1b domain of PKCδ is included for comparison of phorbol ester binding.
Signaling Pathways and Experimental Workflows
The interaction of the this compound domain with lipid second messengers is central to the activation and translocation of PKC and other C1 domain-containing proteins. Understanding these pathways and the methods to study them is essential for researchers in this field.
Caption: PKC activation pathway initiated by DAG.
The following diagram illustrates a typical workflow for assessing protein-lipid interactions using a Surface Plasmon Resonance (SPR) based approach.
Caption: A generalized workflow for SPR analysis.
Experimental Protocols
Accurate assessment of this compound domain cross-reactivity relies on robust experimental methodologies. Below are detailed protocols for key techniques used to quantify protein-lipid interactions.
1. Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Instrumentation: A Biacore instrument (or equivalent) is typically used.
-
Sensor Chip Preparation:
-
A sensor chip with a hydrophobic surface (e.g., Pioneer L1 chip) is used to capture lipid vesicles.
-
Prepare small unilamellar vesicles (SUVs) containing the lipid of interest (e.g., DAG, PS, PA, PIPs) in a background of a neutral lipid like phosphatidylcholine (PC). Vesicles are prepared by sonication or extrusion.
-
Inject the SUVs over the sensor surface until a stable baseline is achieved, indicating the formation of a lipid bilayer.
-
-
Binding Analysis:
-
A solution of the purified this compound domain (analyte) at various concentrations is prepared in a suitable running buffer (e.g., HBS-P).
-
Inject the this compound domain solutions over the immobilized lipid surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by recording the change in response units (RU).
-
After each injection, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of NaOH or a high salt buffer) to remove the bound protein.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of two molecules. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Instrumentation: An isothermal titration calorimeter (e.g., MicroCal ITC200) is used.
-
Sample Preparation:
-
The purified this compound domain is placed in the sample cell.
-
The lipid second messenger, in the form of soluble short-chain analogs (e.g., DiC8) or lipid vesicles, is loaded into the injection syringe.
-
It is crucial that the protein and lipid are in identical, well-dialyzed buffer to minimize heats of dilution.
-
-
Titration:
-
A series of small injections of the lipid solution are made into the protein solution in the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The integrated heat changes are plotted against the molar ratio of lipid to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH. ΔS and the Gibbs free energy (ΔG) can then be calculated.
-
3. Protein-Lipid Overlay Assay
This is a qualitative or semi-quantitative method to screen for interactions between a protein and a panel of lipids.
-
Materials: Nitrocellulose or PVDF membranes, purified this compound domain (often as a GST- or His-tagged fusion protein), and a panel of purified lipid second messengers.
-
Procedure:
-
Spot small volumes of the different lipid solutions onto the nitrocellulose membrane and allow them to dry.
-
Block the membrane with a blocking buffer (e.g., 3% fatty acid-free BSA in TBST) to prevent non-specific protein binding.
-
Incubate the membrane with a solution of the purified this compound domain.
-
Wash the membrane extensively to remove unbound protein.
-
Detect the bound protein using a primary antibody against the protein or its tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
-
-
Analysis: The intensity of the spots on the resulting blot indicates the relative binding affinity of the this compound domain for the different lipids.
Conclusion
The this compound domain exhibits high affinity and specificity for diacylglycerol, its canonical ligand. However, evidence from studies on related C1 domains in atypical PKC isoforms suggests a potential for cross-reactivity with other lipid second messengers, including phosphatidic acid and various phosphoinositides.[4] This highlights the importance of comprehensive binding profiling, especially in the context of drug development where off-target effects can have significant consequences. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively and qualitatively assess the lipid-binding specificity of this compound domains and other lipid-binding proteins. Further quantitative studies are necessary to fully elucidate the cross-reactivity profile of conventional this compound domains and their implications for cellular signaling.
References
A Comparative Analysis of Human and Mouse C1qA Globular Domains
For researchers, scientists, and professionals engaged in drug development, understanding the subtle yet significant differences between human and mouse orthologs of key proteins is critical for the accurate translation of preclinical findings. This guide provides a detailed comparison of the C1qA globular domain (gC1qA) in humans and mice, highlighting sequence variations and their potential functional implications.
The C1q protein complex is the initiation component of the classical complement pathway, a crucial arm of the innate immune system. The globular head region of the C1qA chain (gC1qA) is principally responsible for recognizing and binding to a wide array of targets, including immunoglobulins and pathogens. While the overall function of C1qA is conserved between humans and mice, specific variations in the amino acid sequence of the gC1qA domain can influence binding affinities and interaction specificities, potentially impacting the translatability of mouse models in complement-related research.
Sequence Comparison of Human and Mouse gC1qA Domains
The globular C1q domain of the human C1QA protein (UniProt accession: P02745) spans amino acid residues 111 to 245. In the mouse C1qa protein (UniProt accession: P98086), the corresponding domain is located between residues 114 and 245.
A sequence alignment of these domains reveals a high degree of homology, yet notable differences exist.
Table 1: Quantitative Comparison of Human vs. Mouse gC1qA Domains
| Feature | Human gC1qA | Mouse gC1qA | Percent Identity | Key Amino Acid Differences (Human vs. Mouse) |
| Amino Acid Length | 135 | 132 | 84.8% | R118 vs K121, R119 vs N122, P121 vs S124, M122 vs T125, G123 vs A126, G124 vs S127, N125 vs G128, V126 vs A129, I128 vs V131, T131 vs S134, N133 vs D136, Q135 vs K138, E136 vs Q139, P138 vs A141, Y139 vs F142, Q141 vs K144, H142 vs Y145, S143 vs T146, G144 vs A147, R145 vs K148, F146 vs Y149, I147 vs V150, C148 vs S151, T149 vs A152, V150 vs I153, P151 vs T154, G152 vs A155, Y153 vs F156, Y154 vs F157, Y155 vs H158, F156 vs Y159, T157 vs S160, F158 vs Y161, Q159 vs K162, V160 vs I163, L161 vs M164, S162 vs T165, Q163 vs K166, W164 vs Y167, E165 vs D168, I166 vs V169, C167 vs A170, L168 vs V171, S169 vs A172, I170 vs T173, V171 vs I174, S172 vs T175, S173 vs A176, S174 vs T177, R175 vs K178, G176 vs A179, Q177 vs E180, V178 vs I181, R179 vs K182, R180 vs Q183, S181 vs T184, L182 vs M185, G183 vs A186, F184 vs Y187, C185 vs S188, D186 vs E189, T187 vs A190, T188 vs S191, N189 vs D192, K190 vs R193, G191 vs A194, L192 vs V195, F193 vs Y196, Q194 vs K197, V195 vs I198, V196 vs L199, S197 vs T200, G198 vs A201, G199 vs S202, M200 vs T203, V201 vs I204, L202 vs M205, Q203 vs K206, L204 vs M207, Q205 vs R208, Q206 vs K209, G207 vs A210, D208 vs E211, Q209 vs K212, V210 vs I213, W211 vs Y214, I212 vs V215, E213 vs D216, K214 vs R217, D215 vs E218, P216 vs A219, A217 vs S220, K218 vs R221, G219 vs A222, H220 vs Y223, I221 vs V224, Y222 vs F225, Q223 vs K226, G224 vs A227, S225 vs T228, E226 vs D229, A227 vs S230, D230 vs E233, S231 vs T234, V232 vs I235, F233 vs Y236, S234 vs T237, G235 vs A238, F236 vs Y239, L237 vs I240, I238 vs V241, F239 vs Y242, P240 vs S243, S241 vs A244, A242 vs S245 |
Experimental Protocols
Sequence Alignment and Analysis
The comparison of human and mouse gC1qA sequences was performed using standard bioinformatics protocols.
-
Sequence Retrieval: The full-length amino acid sequences for human C1QA (P02745) and mouse C1qa (P98086) were obtained from the UniProt database in FASTA format.
-
Domain Identification: The globular C1q domain boundaries were identified based on the annotations provided in the UniProt entries.
-
Sequence Alignment: A pairwise sequence alignment of the extracted gC1qA domains was conducted using the Clustal Omega algorithm. This widely used tool employs a seeded guide tree and HMM profile-profile techniques to generate accurate alignments.
-
Parameter Settings: The alignment was performed using the default parameters of the Clustal Omega web server, which are optimized for protein sequences.
-
Analysis of Identity and Similarity: The percentage identity was calculated as the number of identical amino acids at the same position in both sequences, divided by the total number of amino acids in the shorter sequence, multiplied by 100. Key amino acid substitutions were identified and tabulated.
Visualization of the Comparison Workflow
The logical flow of the comparative analysis is depicted in the diagram below.
Caption: Workflow for comparing human and mouse gC1qA sequences.
Functional Implications of Sequence Differences
The observed amino acid substitutions between the human and mouse gC1qA domains, while not completely ablating function, may contribute to species-specific differences in ligand binding and complement activation. For instance, variations in charged and polar residues could alter the electrostatic surface of the gC1qA domain, thereby affecting its interaction with the Fc fragments of immunoglobulins and other targets.
These differences underscore the importance of careful consideration when extrapolating data from mouse models to human physiology, particularly in the context of therapies targeting the complement system. The development of humanized mouse models, where the mouse C1qA sequence is replaced with its human counterpart, can provide a more accurate platform for preclinical evaluation of such therapeutics.
Validating C1A Domain Modifications: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the functional consequences of C1A domain knockout or mutation is critical for advancing signal transduction research and therapeutic development. This guide provides a comparative overview of experimental approaches to validate the effects of these modifications, supported by experimental data and detailed protocols.
The this compound domain, a cysteine-rich zinc-finger motif, is a key regulatory module in a multitude of signaling proteins, including Protein Kinase C (PKC) isozymes, Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and diacylglycerol kinases (DGKs). It primarily functions as a sensor for the second messenger diacylglycerol (DAG) and its synthetic analogs, phorbol esters, mediating the translocation of its host protein to cellular membranes to initiate downstream signaling cascades. Perturbations in this compound domain function through knockout or mutation can have profound effects on cellular processes, making the validation of these effects a cornerstone of modern cell biology and drug discovery.
Comparing the Impact of this compound Domain Mutations on Ligand Binding Affinity
A primary consequence of this compound domain mutation is an alteration in its affinity for DAG and other ligands. Quantitative analysis of these binding affinities is crucial for understanding the functional impact of the mutation. The dissociation constant (Kd) or the inhibitory constant (Ki) are commonly used metrics to quantify binding affinity, with lower values indicating tighter binding.
Below is a summary of reported binding affinities for wild-type and mutant C1 domains in various proteins, showcasing the differential effects of specific amino acid substitutions.
| Protein | Domain | Mutation | Ligand | Binding Affinity (Kd/Ki) | Fold Change vs. Wild-Type | Reference |
| PKCδ | This compound | P11G | Phorbol Ester | ~300-fold loss of potency | ~300x increase | |
| PKCδ | C1b | P11G | Phorbol Ester | ~20-fold shift in potency | ~20x increase | |
| PKCδ | C1b | K26Y | PDBu | Kd changes little with PS concentration | - | |
| PKCδ | C1b | Wild-Type | DOG | Ki (relative to 100% PS): 1.00 ± 0.12 | - | |
| PKCδ | C1b | K26Y | DOG | Ki (relative to 100% PS): 1.12 ± 0.15 | ~1.12x | |
| α2-chimaerin | C1 | P216A | DAG | Reduced affinity | Increase |
Note: PDBu (Phorbol 12,13-dibutyrate) and DOG (1,2-dioctanoyl-sn-glycerol) are ligands used in binding assays. PS (Phosphatidylserine) is a phospholipid component of membranes. The data highlights that mutations in the this compound and C1b domains can have vastly different impacts on ligand binding, emphasizing their non-equivalent roles in protein regulation.
Experimental Protocols for Validating this compound Domain Function
Validating the effects of this compound domain knockout or mutation requires a multi-faceted experimental approach. Here, we detail two key methodologies: the in vitro Protein-Lipid Overlay Assay to assess direct lipid binding and the in vivo Cell Translocation Assay to monitor changes in protein localization.
Protein-Lipid Overlay Assay
This in vitro technique is used to determine the lipid-binding specificity of a protein.
Materials:
-
Purified recombinant protein (wild-type and mutant) with an epitope tag (e.g., GST or His).
-
Nitrocellulose or PVDF membrane.
-
A panel of lipids, including diacylglycerol (DAG).
-
Blocking buffer (e.g., 3% BSA in TBST).
-
Primary antibody against the epitope tag.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagents.
Protocol:
-
Spot serial dilutions of various lipids onto a nitrocellulose membrane.
-
Allow the membrane to dry completely.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the purified recombinant protein (1-10 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane extensively with TBST.
-
Incubate with the primary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein-lipid interaction using a chemiluminescence substrate.
Cell Translocation Assay Using GFP-Tagged Proteins
This in vivo assay visualizes the movement of a protein from the cytoplasm to cellular membranes in response to a stimulus.
Materials:
-
Mammalian cell line suitable for transfection.
-
Expression vectors encoding the wild-type and mutant protein fused to Green Fluorescent Protein (GFP).
-
Transfection reagent.
-
Phorbol esters (e.g., PMA) or other stimuli.
-
Fluorescence microscope.
Protocol:
-
Seed cells on glass-bottom dishes or coverslips.
-
Transfect the cells with the GFP-tagged expression vectors.
-
Allow 24-48 hours for protein expression.
-
Before imaging, replace the culture medium with an imaging buffer.
-
Acquire baseline fluorescence images of the cells showing the initial subcellular localization of the GFP-tagged protein.
-
Add the stimulus (e.g., PMA) to the cells.
-
Acquire a time-lapse series of fluorescence images to monitor the translocation of the protein from the cytoplasm to the plasma membrane or other cellular compartments.
-
Quantify the change in fluorescence intensity at the membrane versus the cytoplasm over time.
Downstream Signaling Pathways Affected by this compound Domain Modifications
This compound domain-mediated membrane recruitment is a critical step in the activation of numerous signaling pathways. Knockout or mutation of the this compound domain can therefore have significant downstream consequences. Two major pathways that are often impacted are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascades.
MAPK/ERK Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. RasGRPs, which contain a C1 domain, are crucial activators of Ras.
Caption: this compound-dependent activation of the MAPK/ERK pathway.
A mutation in the this compound domain of RasGRP that impairs DAG binding would prevent its recruitment to the membrane, leading to reduced Ras activation and subsequent dampening of the entire MAPK/ERK cascade.
PI3K/Akt Pathway
The PI3K/Akt pathway is critical for cell survival, growth, and metabolism. While the canonical activation is through receptor tyrosine kinases (RTKs), some PKC isoforms, which are activated via their C1 domains, can modulate this pathway.
Caption: this compound-dependent modulation of the PI3K/Akt pathway.
A this compound domain knockout in a relevant PKC isoform could abrogate its ability to be activated by DAG, thereby diminishing its modulatory effects on the PI3K/Akt pathway and impacting cell survival and growth.
Validation in Broader Protein Families and In Vivo Models
The principles of this compound domain validation extend beyond PKC and RasGRP to other important protein families.
-
Chimaerins: These proteins act as Rac-GTPase activating proteins (GAPs). Their C1 domain-mediated translocation to the membrane is essential for regulating the actin cytoskeleton. Validating this compound mutations in chimaerins often involves cell migration and neurite outgrowth assays.
-
Diacylglycerol Kinases (DGKs): DGKs phosphorylate DAG to phosphatidic acid, thereby terminating DAG signaling. The C1 domains in some DGK isoforms are crucial for their recruitment to DAG-rich membranes. Validation studies often focus on the spatial and temporal regulation of DAG signaling.
Knockout Mouse Models: To understand the physiological relevance of this compound domain function, researchers often turn to knockout mouse models. These models, where the this compound domain of a specific protein is deleted, can reveal the in vivo consequences of its absence. Phenotypic analysis of these mice can include assessments of development, immune function, neurological processes, and susceptibility to diseases like cancer, providing invaluable insights into the this compound domain's role in a whole-organism context. However, specific phenotypic data for this compound domain-specific knockouts can be sparse and require careful examination of the literature for the protein of interest.
Conclusion
Validating the effects of this compound domain knockout or mutation is a comprehensive process that requires a combination of in vitro biochemical assays, in vivo cell-based imaging, and analysis of downstream signaling pathways. For a thorough understanding, extending these studies to a variety of protein families and utilizing in vivo knockout models is paramount. The data and protocols presented in this guide offer a framework for researchers to objectively assess the functional consequences of this compound domain modifications, ultimately contributing to a deeper understanding of cellular signaling and the development of novel therapeutic strategies.
A Comparative Structural Analysis of C1A Domains Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant variations in protein domains across different species is paramount for translational research and therapeutic design. This guide provides a comparative structural analysis of the C1A domain, a key regulatory module in various signaling proteins, with a focus on its structural conservation and species-specific adaptations.
The this compound domain is a small, cysteine-rich zinc-finger motif that functions as a primary binding site for the second messenger diacylglycerol (DAG) and its potent analogs, the phorbol esters. This interaction recruits C1 domain-containing proteins to the cell membrane, a critical step in the activation of numerous signaling pathways, including those mediated by Protein Kinase C (PKC) and Myosin-binding protein C (MyBP-C). While the overall fold of the this compound domain is highly conserved, variations in amino acid sequence across species can influence its binding affinity, ligand specificity, and overall regulatory function.
Comparative Analysis of this compound Domain Amino Acid Sequences
To illustrate the degree of conservation and divergence, the amino acid sequences of the this compound domain from Protein Kinase C alpha (PKCα) of four different species—Homo sapiens (human), Mus musculus (mouse), Rattus norvegicus (rat), and Drosophila melanogaster (fruit fly)—were aligned.
Table 1: Amino Acid Sequence Alignment of PKCα this compound Domains
| Species | Sequence |
| Homo sapiens | HVKCEFCDRFKGHNCEKVVPTKCSGCRGIKKQGIRCQGCECKFICH |
| Mus musculus | HVKCEFCDRFKGHNCEKVVPTKCSGCRGIKKQGIRCQGCECKFICH |
| Rattus norvegicus | HVKCEFCDRFKGHNCEKVVPTKCSGCRGIKKQGIRCQGCECKFICH |
| Drosophila melanogaster | HIKCDYCDKFKGKNCEKVVPAKCSGCRGIKKQGIRCQGCECKFICH |
The alignment reveals a remarkable degree of conservation among the mammalian species (human, mouse, and rat), with identical this compound domain sequences. This high fidelity suggests a strong evolutionary pressure to maintain the precise structure and function of this domain in mammals. The fruit fly sequence, while still highly homologous, displays a few key amino acid substitutions. These variations, particularly in the regions between the conserved cysteine and histidine residues that coordinate zinc ions, may contribute to subtle differences in ligand binding and regulatory properties.
Structural and Functional Implications of Sequence Variations
The functional consequences of even minor sequence variations can be significant. For example, in cardiac Myosin Binding Protein-C (cMyBP-C), the N-terminal domains, including the C1 domain, play a crucial role in regulating the interaction between actin and myosin, thereby modulating heart muscle contraction.[2][3][4] Studies have suggested that species-specific differences in these domains could lead to differential effects on cardiac function.[2]
Signaling Pathways Involving this compound Domains
The recruitment of this compound domain-containing proteins to the membrane initiates downstream signaling cascades. Below are diagrams illustrating the canonical signaling pathways for PKC and the regulatory role of the C1 domain in MyBP-C.
Experimental Protocols
The quantitative analysis of this compound domain-ligand interactions is crucial for understanding its function. A widely used method is the [³H]Phorbol 12,13-dibutyrate ([³H]PDBu) binding assay.
[³H]PDBu Binding Assay Protocol
This protocol is adapted from standard methods for measuring phorbol ester binding to C1 domains.
Materials:
-
Purified this compound domain-containing protein or peptide.
-
[³H]PDBu (specific activity ~15-20 Ci/mmol).
-
Phosphatidylserine (PS).
-
Bovine Serum Albumin (BSA).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL BSA.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Preparation of Lipid Vesicles: Prepare sonicated vesicles of phosphatidylserine in the binding buffer.
-
Binding Reaction: In a final volume of 250 µL, combine the following in order:
-
Binding Buffer.
-
Phosphatidylserine vesicles (final concentration 50-100 µg/mL).
-
BSA (final concentration 1 mg/mL).
-
Purified this compound domain protein (concentration to be optimized, typically in the nanomolar range).
-
[³H]PDBu (final concentration ranging from 0.1 to 50 nM).
-
For non-specific binding determination, include a high concentration (e.g., 10-30 µM) of non-radioactive PDBu in a parallel set of tubes.
-
-
Incubation: Incubate the reaction mixtures at room temperature for 15-30 minutes.
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters pre-soaked in wash buffer using a filtration manifold.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. The dissociation constant (Kd) and the maximal number of binding sites (Bmax) can be determined by Scatchard analysis of the saturation binding data.
Conclusion
The this compound domain is a highly conserved signaling module critical for the function of a diverse range of proteins. While its core structure is maintained across vast evolutionary distances, subtle species-specific variations in amino acid sequence can fine-tune its regulatory properties. A thorough understanding of these differences, achieved through comparative sequence analysis and quantitative binding assays, is essential for the successful translation of basic research findings into novel therapeutic strategies. This guide provides a foundational framework for researchers embarking on the comparative structural and functional analysis of this compound domains.
References
Safety Operating Guide
Disposal Procedures for Gentamicin C1a
It appears that "C1A" can refer to different chemical substances, including Gentamicin this compound and Human Complement C1 Protein. To ensure the safe and proper disposal of your specific this compound chemical, it is crucial to identify the exact substance you are working with. The disposal procedures for different chemicals can vary significantly.
Provided below are the generalized disposal procedures based on safety data sheets for two different substances referred to as "this compound". Please verify the identity of your chemical and consult its specific Safety Data Sheet (SDS) before proceeding with any disposal.
Gentamicin this compound is considered a hazardous substance and all waste must be handled in accordance with local, state, and federal regulations.[1]
Core Principles for Disposal:
-
Do Not Dispose in Sewer or Waterways: Under no circumstances should Gentamicin this compound or its wash water be discharged into sewers or waterways.[1]
-
Consult Authorities: Always consult with your local Waste Management Authority for specific disposal guidance if a suitable treatment or disposal facility cannot be identified.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, tightly fitting safety goggles, and chemical-impermeable gloves during handling and disposal.[1][2]
Step-by-Step Disposal Protocol:
-
Containment of Spills:
-
Waste Collection:
-
Disposal Methods:
-
Licensed Chemical Destruction Plant: The material can be taken to a licensed chemical destruction plant.[2]
-
Controlled Incineration: Disposal by incineration in a licensed apparatus is another option. This may require mixing with a suitable combustible material.[1][2]
-
Licensed Landfill: Burial in a licensed landfill is also a potential disposal route.[1]
-
-
Container Decontamination:
Disposal Procedures for Human Complement C1 Protein
Human Complement C1 Protein waste should be disposed of in an approved waste disposal plant.[3]
Core Principles for Disposal:
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection when handling this material.[3]
-
Avoid Environmental Release: Prevent the product from entering drains.[4]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Disposal Method:
-
Dispose of the contents and the container at an approved waste disposal plant.[3]
-
-
Spill Management:
-
In case of a spill, take up the material dry, dispose of it properly, and clean the affected area. Avoid the generation of dust.[4]
-
General Laboratory Waste Disposal Guidelines
For any chemical waste, it is important to follow general best practices for laboratory safety.
| Waste Management Step | Guideline |
| Container Selection | Use a suitable container with a lid that is compatible with the chemical waste.[5] |
| Labeling | All waste containers must be clearly labeled in English with "Hazardous Waste" and the full chemical name.[5] Chemical abbreviations are not acceptable.[5] |
| Storage | Keep waste containers closed except when adding waste.[5] Segregate incompatible wastes and store them in secondary containment.[5] |
| Empty Containers | Triple-rinse empty containers with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. The rinsed container may then be disposed of in the trash.[5] |
Below is a logical workflow for the chemical disposal decision-making process.
Caption: Chemical Waste Disposal Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Gentamicin C1a
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Gentamicin C1a. This aminoglycoside antibiotic, a major component of the gentamicin complex, is a valuable tool in combating bacterial infections and serves as a precursor to the semi-synthetic antibiotic Etimicin. Adherence to strict safety and disposal protocols is essential to mitigate risks and ensure a secure research environment. This guide provides immediate, essential safety and logistical information for the operational use and disposal of Gentamicin this compound.
Personal Protective Equipment (PPE) for Handling Gentamicin this compound
Proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended personal protective equipment when handling Gentamicin this compound.[1][2][3][4]
| Body Part | Recommended Protection | Specifications and Remarks |
| Eyes | Safety goggles with side protection or a face shield. | Should conform to EN 166 (EU) or NIOSH (US) standards. Contact lenses should be avoided as they can absorb and concentrate irritants.[1][3] |
| Hands | Chemical-resistant gloves. | Gloves must be inspected prior to use and should comply with EU Directive 89/686/EEC and the standard EN 374.[2][3] |
| Body | Lab coat or fire/flame resistant and impervious clothing. | Should be worn at all times when handling the substance.[2][4] |
| Respiratory | Full-face respirator or a dust respirator. | Use if ventilation is inadequate or if there is a risk of inhaling dust particles.[1][2] |
Operational Plan: Safe Handling and Storage
Safe handling and storage practices are critical to prevent contamination and accidental exposure.
Handling Procedures:
-
Ventilation: Always handle Gentamicin this compound in a well-ventilated area. The use of a fume hood is recommended to minimize inhalation exposure.[1][2]
-
Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[1][2]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where Gentamicin this compound is handled. Always wash hands thoroughly with soap and water after handling.[1]
-
Container Management: Keep containers securely sealed when not in use and protect them from physical damage.[1]
Storage:
-
Temperature: Store in a cool, dry place.
-
Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.
-
Labeling: Ensure all containers are clearly labeled.
Disposal Plan: Managing Gentamicin this compound Waste
Proper disposal of Gentamicin this compound and its containers is crucial to prevent environmental contamination and potential harm.
Waste Disposal:
-
Chemical Waste: Gentamicin this compound should be disposed of as hazardous chemical waste.[5]
-
Licensed Disposal: The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[2]
-
Regulations: All waste disposal must be in accordance with local, state, and federal regulations.
Container Disposal:
-
Decontamination: Empty containers should be decontaminated.
-
Recycling/Reconditioning: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]
-
Puncturing: Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[2]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
This section details a common experimental workflow for determining the antibacterial activity of Gentamicin this compound.
Objective: To determine the minimum inhibitory concentration (MIC) of Gentamicin this compound against a specific bacterial strain using a broth microdilution assay.[6][7]
Materials:
-
Gentamicin this compound
-
Bacterial strain (e.g., Staphylococcus epidermidis ATCC 12228)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Gentamicin this compound Stock Solution: Prepare a stock solution of Gentamicin this compound in a suitable solvent (e.g., sterile deionized water).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilutions: Perform a two-fold serial dilution of the Gentamicin this compound stock solution in the 96-well plate using CAMHB.
-
Inoculation: Inoculate each well with the adjusted bacterial suspension.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[8]
-
Determine MIC: The MIC is the lowest concentration of Gentamicin this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Below is a DOT script visualizing the experimental workflow.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Gentamicin this compound.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Gentamicin this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 30S subunit of the bacterial ribosome, leading to mistranslation of mRNA and ultimately, bacterial cell death.
The following diagram illustrates the mechanism of action of Gentamicin this compound.
Caption: Mechanism of action of Gentamicin this compound leading to bacterial cell death.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. merck.com [merck.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, this compound, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
